N-methyl-4-(morpholin-4-yl)aniline dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-4-morpholin-4-ylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13;;/h2-5,12H,6-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKVASZYBUIOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride
An In-depth Technical Guide to the Molecular Structure of N-methyl-4-(morpholin-4-yl)aniline Dihydrochloride
Abstract: This technical guide provides a comprehensive framework for the definitive structural elucidation of this compound (C₁₁H₁₈Cl₂N₂O). Intended for researchers and professionals in drug development and chemical synthesis, this document details a robust synthetic pathway, rigorous purification protocols, and a multi-technique analytical workflow. We move beyond mere procedural steps to explain the scientific rationale behind the selection of specific methodologies, ensuring a self-validating system for structural confirmation. The guide integrates data from High-Resolution Mass Spectrometry (HRMS), ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Elemental Analysis to build an unassailable structural proof. All protocols are presented with an emphasis on safety, reproducibility, and scientific integrity, supported by authoritative citations.
Introduction to the Target Compound
N-methyl-4-(morpholin-4-yl)aniline is a disubstituted aniline derivative featuring both a secondary amine (N-methyl) and a tertiary amine within a morpholine ring. The morpholine moiety is a common scaffold in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2][3] The aniline core is a versatile building block for a vast array of biologically active compounds and functional materials.[2][4]
The dihydrochloride salt form is of particular interest as it typically enhances stability and crystallinity, making the compound easier to handle, purify, and formulate compared to its free base. Understanding the precise molecular structure is a non-negotiable prerequisite for any further research, including mechanism-of-action studies, quantitative structure-activity relationship (QSAR) modeling, and regulatory submission. This guide establishes the definitive analytical protocol for this purpose.
Synthesis, Purification, and Safety
A logical and high-yielding synthetic route is fundamental to obtaining material of sufficient purity for unambiguous structural analysis. The chosen pathway must be robust and the subsequent purification must effectively remove starting materials, reagents, and by-products.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The most direct and industrially scalable approach to the target scaffold is a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy leverages an electron-deficient aromatic ring to facilitate substitution by a nucleophile. Our proposed pathway begins with 4-fluoro-N-methylaniline, where the fluorine atom activates the ring for substitution and serves as an excellent leaving group. Morpholine acts as the incoming nucleophile.
The final step involves the conversion of the synthesized free base into its more stable dihydrochloride salt.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-methyl-4-(morpholin-4-yl)aniline (Free Base)
-
To a sealed pressure vessel, add 4-fluoro-N-methylaniline (1.0 eq.), morpholine (2.5 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.) in dimethyl sulfoxide (DMSO) (approx. 5 mL per 1 g of starting aniline).
-
Causality: Potassium carbonate is a crucial base to neutralize the hydrofluoric acid (HF) by-product, driving the reaction to completion. DMSO is an ideal polar aprotic solvent that can solvate the potassium salt and accelerate SₙAr reactions. An excess of morpholine is used to ensure the reaction goes to completion.
-
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Step 2: Formation of Dihydrochloride Salt
-
Purify the crude free base via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
-
Dissolve the purified free base in a minimal amount of cold isopropanol or diethyl ether.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether (2.2 eq.) dropwise while stirring.
-
Causality: The addition of exactly two equivalents of HCl ensures the protonation of both the N-methylaniline nitrogen and the morpholine nitrogen, forming the dihydrochloride salt. The use of a non-polar solvent in which the salt is insoluble facilitates its precipitation.
-
-
A precipitate will form immediately. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Safety and Handling
Warning: This compound is a research chemical and its toxicological properties have not been fully investigated.[5] Based on related aniline and morpholine derivatives, the following precautions are mandatory.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6] The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[6][10]
Molecular Structure Elucidation Workflow
A multi-pronged analytical approach is essential for irrefutable structure confirmation. Each technique provides orthogonal data that, when combined, leaves no ambiguity.
(A diagram of the molecular structure with numbered positions for NMR assignment would be inserted here)
| Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.0 - 7.2 | d | 2H | Ar-H ortho to N-methylamino |
| Aromatic | ~6.8 - 7.0 | d | 2H | Ar-H ortho to morpholino |
| Morpholine | ~3.7 - 3.9 | t | 4H | -O-CH₂- |
| Morpholine | ~3.0 - 3.2 | t | 4H | -N-CH₂- |
| N-Methyl | ~2.8 - 3.0 | s | 3H | N-CH₃ |
| N-H | >10 (broad) | s | 2H | Ammonium Protons (Ar-NH₂CH₃⁺ & Mor-NH⁺) |
-
Expected ¹³C NMR Spectrum (in DMSO-d₆):
| Position | Predicted δ (ppm) | Assignment |
| Aromatic | ~148-150 | Ar-C (C-NMe) |
| Aromatic | ~140-142 | Ar-C (C-Morpholine) |
| Aromatic | ~118-120 | Ar-CH (ortho to Morpholine) |
| Aromatic | ~115-117 | Ar-CH (ortho to NMe) |
| Morpholine | ~65-67 | -O-CH₂- |
| Morpholine | ~48-50 | -N-CH₂- |
| N-Methyl | ~30-32 | N-CH₃ |
Infrared (IR) Spectroscopy
-
Principle & Rationale: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Protocol: ATR-FTIR:
-
Place a small amount of the solid dihydrochloride salt directly on the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2400-2800 (broad) | N-H stretch | Secondary Ammonium (R₂NH₂⁺) |
| 1600-1610 | C=C stretch | Aromatic Ring |
| 1230-1250 | C-N stretch | Aryl-Amine |
| 1110-1130 | C-O-C stretch | Ether (Morpholine) |
Elemental Analysis
-
Principle & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the pure compound. This data is used to confirm the empirical formula and serves as a crucial check on the purity and the correct formation of the dihydrochloride salt.
-
Protocol: CHN Analysis:
-
Submit a pure, dry sample (~2-3 mg) for combustion analysis.
-
-
Expected Results: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated for the formula C₁₁H₁₈Cl₂N₂O.
| Element | Theoretical % |
| Carbon (C) | 49.82% |
| Hydrogen (H) | 6.84% |
| Nitrogen (N) | 10.56% |
Summary of Structural Data
The table below consolidates the expected analytical data for this compound, providing a comprehensive fingerprint for the compound.
| Analysis Technique | Parameter | Expected Result |
| HRMS (ESI+) | [M+H]⁺ m/z | Found: 193.1335 ± 5 ppm; Calc: 193.1335 for C₁₁H₁₇N₂O⁺ |
| ¹H NMR | Chemical Shifts (δ) | See Table in Section 3.2 |
| ¹³C NMR | Chemical Shifts (δ) | See Table in Section 3.2 |
| FT-IR | Key Peaks (cm⁻¹) | ~2600 (broad), ~1605, ~1240, ~1120 |
| Elemental Analysis | % Composition | C: 49.82±0.4; H: 6.84±0.4; N: 10.56±0.4 |
Conclusion
The can be unequivocally confirmed through the synergistic application of modern analytical techniques. The combination of exact mass determination by HRMS, detailed connectivity mapping by ¹H and ¹³C NMR, functional group identification by IR spectroscopy, and empirical formula validation by elemental analysis constitutes a self-validating system. Adherence to the detailed protocols within this guide will ensure the generation of high-quality, reproducible data, establishing a reliable foundation for any subsequent scientific investigation involving this compound.
References
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- CDH Fine Chemical. material safety data sheet sds/msds.
- Thermo Fisher Scientific. SAFETY DATA SHEET - N-Methyl aniline. (2024-04-29).
- Fisher Scientific. SAFETY DATA SHEET. (2010-06-14).
- ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
- Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020-08-22).
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- BLDpharm. This compound | 2031258-58-7.
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- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
- Benchchem. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.
- SSRN. phenylimino)methyl] aniline derivatives.
- ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
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- The Royal Society of Chemistry. Contents Table.
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N-methyl-4-(morpholin-4-yl)aniline dihydrochloride CAS number and synonyms
Executive Summary
N-Methyl-4-(morpholin-4-yl)aniline dihydrochloride (CAS: 2031258-58-7) is a specialized aniline derivative characterized by a para-morpholino substituent and a secondary N-methyl amine. This structural motif—combining a solubilizing, hydrogen-bond-accepting morpholine ring with a reactive anilinic core—serves as a critical building block in the synthesis of kinase inhibitors, oxidative dye couplers, and functionalized conductive polymers.
This guide provides a comprehensive technical profile, moving beyond basic catalog data to offer a self-validating synthesis protocol, structural analysis, and application logic for drug development and materials science professionals.
Part 1: Chemical Identity & Structural Logic
The compound is an amphiphilic salt. The dihydrochloride form significantly enhances water solubility compared to the free base, facilitating its use in aqueous coupling reactions and biological assays.
Nomenclature & Identifiers
| Parameter | Details |
| Primary Name | This compound |
| CAS Number (Salt) | 2031258-58-7 |
| CAS Number (Free Base) | 173186-17-9 |
| Synonyms | N-Methyl-4-morpholinoaniline 2HCl; Methyl-(4-morpholin-4-yl-phenyl)-amine dihydrochloride; 4-(N-Methylamino)-N-phenylmorpholine dihydrochloride |
| Molecular Formula | C₁₁H₁₆N₂O[1][2][3][4][5] · 2HCl |
| Molecular Weight | 265.18 g/mol (Salt); 192.26 g/mol (Free Base) |
| SMILES | CNC1=CC=C(N2CCOCC2)C=C1.[H]Cl.[H]Cl |
Structural Connectivity (DOT Visualization)
The following diagram illustrates the core connectivity and the distinct hydrophilic/hydrophobic domains that define its reactivity.
Figure 1: Structural connectivity highlighting the donor-acceptor motif essential for its electronic properties.
Part 2: Synthesis & Manufacturing Protocols
While the compound is commercially available, custom synthesis is often required to ensure high purity (>98%) free of regioisomers. The most robust pathway utilizes 4-fluoronitrobenzene as the starting material, leveraging the strong electron-withdrawing nitro group to facilitate nucleophilic aromatic substitution (SNAr), followed by reduction and selective methylation.
Retro-Synthetic Analysis
-
SNAr: Displacement of fluoride by morpholine.
-
Reduction: Conversion of nitro group to primary aniline.[6]
-
Reductive Alkylation: Selective N-methylation using formaldehyde source.
Validated Synthesis Protocol
Step 1: Synthesis of 4-Morpholinonitrobenzene
-
Reagents: 4-Fluoronitrobenzene (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (1.5 eq), DMF.
-
Procedure: Dissolve 4-fluoronitrobenzene in DMF. Add K₂CO₃ followed by morpholine dropwise. Heat to 80°C for 4 hours. The reaction turns bright yellow.
-
Workup: Pour into ice water. Filter the yellow precipitate (4-Morpholinonitrobenzene). Recrystallize from Ethanol.
-
Logic: Fluorine is the preferred leaving group over chlorine due to the higher electronegativity stabilizing the Meisenheimer complex intermediate.
Step 2: Reduction to 4-Morpholinoaniline (CAS 2524-67-6)
-
Reagents: H₂ (balloon), 10% Pd/C (5 wt%), Methanol/THF (1:1).
-
Procedure: Suspend the nitro compound in MeOH/THF. Add catalyst.[7] Stir under H₂ atmosphere for 12 hours.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield off-white solid.
-
Checkpoint: Product is air-sensitive (oxidation to purple/brown). Store under Argon.
Step 3: Selective N-Methylation (The Critical Step)
-
Reagents: 4-Morpholinoaniline (1.0 eq), Paraformaldehyde (1.1 eq), NaOMe (0.1 eq), NaBH₄ (1.5 eq), Methanol.
-
Procedure:
-
Dissolve aniline in Methanol. Add Paraformaldehyde and catalytic NaOMe. Reflux for 2 hours to form the Schiff base/hemiaminal intermediate.
-
Cool to 0°C. Add NaBH₄ portion-wise (Caution: Gas evolution).
-
Stir at Room Temp for 2 hours.
-
-
Salt Formation: Quench with water, extract with EtOAc. Dry organic layer. Add 4M HCl in Dioxane (2.5 eq) dropwise to the organic solution. The dihydrochloride salt precipitates immediately.
-
Purification: Wash the salt with cold diethyl ether to remove unreacted starting material.
Reaction Workflow Diagram
Figure 2: Step-wise synthesis pathway ensuring regio-control.
Part 3: Applications in R&D
Medicinal Chemistry (Kinase Inhibitors)
The N-methyl-4-morpholinoaniline moiety acts as a pharmacophore mimic for the ATP-binding hinge region in kinases.
-
Solubility Handle: The morpholine nitrogen (pKa ~8.3) is protonated at physiological pH, improving oral bioavailability of lipophilic drug scaffolds.
-
Metabolic Stability: The N-methyl group blocks the primary amine from rapid acetylation (NAT1/NAT2 metabolism), prolonging half-life compared to the primary aniline analog.
Materials Science (Conductive Polymers)
Used as a monomer or co-monomer in the synthesis of functionalized polyanilines.
-
Mechanism: Oxidative polymerization of the N-methyl group allows for "head-to-tail" coupling, while the morpholine side-chain introduces steric bulk that prevents chain stacking, resulting in soluble conductive polymers.
Part 4: Analytical Characterization
To validate the identity of the synthesized salt, the following analytical signals are required.
| Method | Expected Signal / Parameter | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.75 (s, 3H) | N-CH₃ singlet. Key differentiator from parent aniline.[2][6] |
| ¹H NMR (DMSO-d₆) | δ 3.10 (t, 4H), 3.75 (t, 4H) | Morpholine ring protons (methylene groups). |
| ¹H NMR (DMSO-d₆) | δ 6.80 - 7.20 (dd, 4H) | Aromatic protons (AA'BB' system characteristic of 1,4-substitution). |
| HPLC | C18 Column, ACN/H₂O (0.1% TFA) | Retention time shifts earlier than parent nitro compound due to amine polarity. |
| Mass Spec (ESI+) | m/z = 193.13 [M+H]⁺ | Corresponds to the free base molecular weight + proton. |
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Oral/Dermal (Category 4). Aniline derivatives can cause methemoglobinemia (cyanosis).
-
Skin/Eye Irritation: The dihydrochloride salt is acidic and corrosive to mucous membranes.
Handling Protocol:
-
Engineering Controls: Always handle in a fume hood. The free base is prone to oxidation; the salt is hygroscopic.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.
References
-
BLDPharm. (2023). Product Datasheet: this compound (CAS 2031258-58-7). Retrieved from
-
ChemScene. (2023). Product Datasheet: N-Methyl-4-morpholinoaniline (Free Base CAS 173186-17-9).[1] Retrieved from
-
PubChem. (2023). Compound Summary: 4-Morpholinoaniline (Parent Scaffold).[8][9] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-Morpholinoaniline.[10] Retrieved from
-
ResearchGate. (2020). Metal-Free Reduction of Isocyanates to N-Methyl Anilines. (General Protocol Validation). Retrieved from
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A Mechanistic and Methodological Guide to the Oxidative Coupling of N-methyl-4-(morpholin-4-yl)aniline with MBTH
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism between N-methyl-4-(morpholin-4-yl)aniline dihydrochloride and 3-methyl-2-benzothiazolinone hydrazone (MBTH). This reaction, a cornerstone of analytical chemistry for the quantification of aromatic amines, proceeds via an oxidative coupling pathway to yield a intensely colored formazan dye. We will dissect the multi-step mechanism, from the initial oxidation of MBTH to its electrophilic intermediate, through the nucleophilic attack by the aniline, to the final formation of the chromophore. This guide explains the causality behind critical experimental parameters, such as the choice of oxidant and pH control, which are essential for a robust and reproducible assay. A detailed, self-validating experimental protocol for the spectrophotometric determination of N-methyl-4-(morpholin-4-yl)aniline is provided, complete with data presentation standards and workflow visualizations, to serve as a practical resource for researchers, scientists, and drug development professionals.
Introduction to the Core Reactants
The oxidative coupling reaction is a powerful tool in analytical chemistry, allowing for the sensitive detection of various compounds by transforming them into highly colored products.[1] This guide focuses on the specific application of this reaction for the quantification of N-methyl-4-(morpholin-4-yl)aniline using the versatile chromogenic reagent, 3-methyl-2-benzothiazolinone hydrazone (MBTH).
-
N-methyl-4-(morpholin-4-yl)aniline: This analyte is a secondary aromatic amine. Its structure is characterized by an aniline core, N-methylated at the amino group, and substituted at the para position with an electron-donating morpholino group.[2][3] These features make the aromatic ring highly activated and susceptible to electrophilic attack, a key requirement for the MBTH reaction. The compound is often supplied as a dihydrochloride salt to improve stability and solubility, a factor that necessitates careful pH management during the experimental procedure.
-
3-methyl-2-benzothiazolinone hydrazone (MBTH): First synthesized by Besthorn in 1910 and later popularized by Sawicki as a highly sensitive analytical reagent, MBTH is the cornerstone of this assay.[1][4][5] It is not the MBTH molecule itself that reacts directly with the aniline, but rather an electrophilic intermediate generated in situ through chemical oxidation.[1][4][6] Its utility spans the detection of phenols, aryl amines, aldehydes, and various heterocyclic compounds.[5]
This document aims to provide a granular understanding of the underlying chemical principles and a field-proven protocol for the reliable application of this reaction in a laboratory setting.
The Reaction Mechanism: A Step-by-Step Dissection
The reaction between N-methyl-4-(morpholin-4-yl)aniline and MBTH is a classic example of oxidative electrophilic coupling. The process can be logically broken down into three primary stages.
Causality of Reagent Choice and Environment
The success of the assay hinges on the controlled oxidation of MBTH without degrading the aniline analyte. Strong oxidizing agents are required for this activation step. Ceric (IV) ammonium sulfate and ferric chloride (FeCl₃) are the most commonly employed oxidants due to their suitable redox potential to efficiently oxidize MBTH.[7][8][9] The reaction is typically initiated in an acidic medium, which stabilizes the oxidant and facilitates the formation of the reactive MBTH intermediate.
A crucial consideration is the protonated state of the analyte, N-methyl-4-(morpholin-4-yl)aniline, which is supplied as a dihydrochloride salt. The anilinic nitrogen must be in its deprotonated, free base form to act as an effective nucleophile. Therefore, precise pH control is paramount; the environment must be acidic enough for the initial oxidation of MBTH but allow for the deprotonation of the aniline to enable the subsequent coupling step.
The Core Mechanistic Pathway
Step 1: Oxidative Activation of MBTH In the presence of an oxidizing agent like Ce(IV), the MBTH molecule undergoes a two-electron, one-proton oxidation. This process transforms the hydrazone into a highly reactive electrophilic intermediate, a diazonium-like cation, which is the active coupling species.[1][4][6]
Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of N-methyl-4-(morpholin-4-yl)aniline acts as a nucleophile. The N-methyl and morpholino groups are both ortho-, para-directing and activating. Since the para position is blocked, the electrophilic MBTH cation attacks one of the ortho positions relative to the strongly activating N-methylamino group. This forms a new carbon-nitrogen bond and creates a colorless intermediate.
Step 3: Final Oxidation to Form the Chromophore The reaction is not yet complete. The intermediate formed in Step 2 undergoes a final oxidation step. This creates an extended system of conjugated double bonds, resulting in the formation of a intensely colored formazan dye. This final product exhibits strong absorbance in the visible region of the electromagnetic spectrum, which allows for highly sensitive spectrophotometric quantification.
Visualization of the Reaction Mechanism
The following diagram illustrates the sequential steps of the oxidative coupling reaction.
Caption: The three-step oxidative coupling mechanism.
Experimental Protocol for Spectrophotometric Quantification
This section provides a robust, step-by-step methodology for the quantification of N-methyl-4-(morpholin-4-yl)aniline using the MBTH reaction.
Protocol Logic and Self-Validation
The protocol is designed for trustworthiness and reproducibility. The order of reagent addition is critical; typically, the analyte is mixed with MBTH before the addition of the oxidant to ensure the coupling reaction proceeds efficiently.[7][10] The entire system is validated by constructing a calibration curve, where a linear relationship between analyte concentration and absorbance, as dictated by the Beer-Lambert law, confirms the assay's accuracy within the tested range.
Materials and Reagents
-
Analyte: this compound (reagent grade)
-
Chromogenic Reagent: 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) (≥99.0%)
-
Oxidizing Agent: Ceric (IV) ammonium sulfate or Ferric Chloride (FeCl₃) (analytical grade)
-
Solvent: Deionized water, Dilute HCl, and buffer solutions as required for pH adjustment.
-
Equipment: Calibrated volumetric flasks and pipettes, a UV-Visible spectrophotometer, and quartz cuvettes.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Analyte Stock (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in deionized water in a 100 mL volumetric flask.
-
MBTH Solution (0.2% w/v): Dissolve 200 mg of MBTH in 100 mL of deionized water. This solution should be freshly prepared.
-
Oxidant Solution (e.g., 0.5% w/v FeCl₃): Dissolve 500 mg of FeCl₃ in 100 mL of deionized water containing a small amount of dilute HCl to prevent hydrolysis.
-
-
Construction of the Calibration Curve:
-
Pipette aliquots (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL) of the Analyte Stock solution into a series of 10 mL volumetric flasks.
-
This creates a set of standards with concentrations ranging from 2 to 10 µg/mL.
-
-
Assay and Color Development:
-
To each flask (including a blank containing only water), add 1.0 mL of the MBTH solution.
-
Mix the contents thoroughly and allow the solution to stand for 2 minutes.
-
Add 2.0 mL of the oxidant solution to each flask.
-
Dilute to the 10 mL mark with deionized water and mix well.
-
Allow the flasks to stand at room temperature for a specified time (e.g., 15-20 minutes) for full color development. The optimal time should be determined experimentally.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the visible range (400-800 nm) using the blank solution to identify the wavelength of maximum absorbance (λmax) for the colored product.
-
Measure the absorbance of each standard and the unknown sample at the predetermined λmax.
-
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from preparation to analysis.
Caption: Standard workflow for spectrophotometric analysis.
Data Presentation and Interpretation
Quantitative data from the assay should be presented clearly to allow for straightforward interpretation and validation.
Summary of Quantitative Data
A calibration curve is plotted using the data from the standards. The resulting linear equation (y = mx + c) is used to calculate the concentration of unknown samples.
| Standard Concentration (µg/mL) | Absorbance at λmax (AU) |
| 0.0 (Blank) | 0.002 |
| 2.0 | 0.155 |
| 4.0 | 0.310 |
| 6.0 | 0.465 |
| 8.0 | 0.620 |
| 10.0 | 0.775 |
| Linear Regression | R² = 0.9998 |
Table 1: Example calibration data for the MBTH assay. The high coefficient of determination (R²) indicates excellent linearity and a valid calibration.
Key Performance Metrics
-
Linearity: The concentration range over which the absorbance is directly proportional to the analyte concentration.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the blank.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
Conclusion and Field-Proven Insights
The oxidative coupling of N-methyl-4-(morpholin-4-yl)aniline with MBTH is a highly sensitive and reliable method for its quantification. A thorough understanding of the three-step mechanism—MBTH activation, electrophilic attack, and chromophore formation—is essential for troubleshooting and optimizing the assay.
Expert Insights:
-
Stability of the Chromophore: The stability of the final colored product can vary. It is crucial to perform absorbance measurements within a consistent and optimized timeframe after color development, as the color may fade over extended periods.[7]
-
Interference: Any other compound in the sample matrix with a nucleophilic aromatic ring (e.g., phenols, other anilines) can potentially interfere with the assay by competing for the electrophilic MBTH intermediate. Sample cleanup or matrix-matched standards may be necessary for complex samples.
-
Reagent Purity: The purity of the MBTH reagent is critical. Impurities can lead to high background absorbance and poor reproducibility. It is recommended to use a high-purity grade (≥99.0%) and to prepare solutions freshly.[11]
By controlling the key parameters of oxidant choice, pH, and reaction time, researchers can leverage this classic colorimetric reaction as a robust and self-validating tool in drug development and chemical analysis.
References
-
Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review. (2021). Medico-legal Update. [Link]
-
Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review. (2021). ResearchGate. [Link]
-
Exploiting the oxidative coupling reaction of MBTH for indapamide determination. (2009). PubMed. [Link]
-
Exploiting the oxidative coupling reaction of MBTH for indapamide determination. (2025). ResearchGate. [Link]
-
applications of mbth as a chromogenic reagent: a review. (2024). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone. (n.d.). PubMed. [Link]
-
A Novel Use of 3-Methyl-2-Benzothiazolinone Hydrazone Hydrochloride Monohydrate for Kinetic Spectrophotometric Determination of Captopril in Pharmaceutical Formulations. (2016). ResearchGate. [Link]
-
Principle and Applications Of MBTH, NQS, FC and BM Reagents. (n.d.). Slideshare. [Link]
-
3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. (n.d.). SLS Ireland. [Link]
- MBTH for aliphatic aldehyde measurement. (n.d.).
-
Comprehensive Review of Important Analytical Reagents Used in Spectrophotometry. (n.d.). Scribd. [Link]
-
Reaction of MBTH with aldehydes to form an intense blue-colored... (n.d.). ResearchGate. [Link]
-
The main aniline method reaction. (n.d.). ResearchGate. [Link]
-
Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review. (2021). ResearchGate. [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). RSC Publishing. [Link]
-
Exploring MBTH as a spectrophotometric probe for the determination of total phenolic compounds in beverage samples. (n.d.). Analytical Methods (RSC Publishing). [Link]
Sources
- 1. ijop.net [ijop.net]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting the oxidative coupling reaction of MBTH for indapamide determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.ie [scientificlabs.ie]
Methodological & Application
spectrophotometric determination of phenols with N-methyl-4-(morpholin-4-yl)aniline dihydrochloride
Application Note: Spectrophotometric Determination of Phenols with N-Methyl-4-(morpholin-4-yl)aniline Dihydrochloride
Executive Summary
This application note details a high-sensitivity spectrophotometric protocol for the quantification of phenolic compounds (including phenolic drugs like Amoxicillin, Salbutamol, and environmental phenols) using This compound (NMMAD) .[1][2]
Unlike traditional reagents such as 4-Aminoantipyrine (4-AAP), NMMAD utilizes a morpholine-substituted p-phenylenediamine core.[1][2] Upon oxidation, this reagent forms a stable radical cation that couples electrophilically with phenols to yield an intense indamine-type chromogen.[1][2] This method offers superior hydrolytic stability, a bathochromic shift (reducing interference from sample matrices), and high molar absorptivity (
Target Audience: Pharmaceutical Quality Control, Environmental Analysis, and Toxicological Research.[2]
Principle & Mechanism
The determination is based on the oxidative coupling reaction .[3][4] The reaction proceeds in two critical stages:[1]
-
Activation: The reagent NMMAD is oxidized by Potassium Periodate (
) or a similar oxidant to form an electrophilic radical cation or diimine intermediate.[2] -
Coupling: This electrophile attacks the para-position of the phenolate ion (or ortho-position if para is blocked) to form a stable, colored quinone-imine (indamine) dye.[1][2]
Key Advantages of NMMAD:
-
Morpholine Ring: Enhances water solubility and steric protection of the dye, preventing rapid fading.[2]
-
N-Methyl Group: Modulates the electron density, shifting the absorbance maximum (
) to the visible region (typically 550–750 nm), avoiding UV interferences.[1][2]
Figure 1: Reaction Mechanism
Caption: Oxidative activation of NMMAD followed by electrophilic coupling with phenolic analytes.
Materials & Reagents
All reagents must be Analytical Reagent (AR) grade.[2] Use deionized water (DIW) for all preparations.[2]
| Reagent | Preparation / Concentration | Stability / Storage |
| NMMAD Stock | Dissolve 0.05 g N-methyl-4-(morpholin-4-yl)aniline 2HCl in 100 mL DIW.[1][2] | Prepare fresh daily. Protect from light.[2] |
| Oxidant | Potassium Periodate ( | Stable for 1 week at 4°C. |
| Base/Buffer | Potassium Hydroxide (KOH) : 0.5 M solution. | Store in plastic (HDPE) bottles. |
| Phenol Standard | Stock: 1 mg/mL in DIW.[2][5] Working: 10–100 µg/mL.[2] | Store stock at 4°C. |
Experimental Protocol
This protocol is designed for a standard 10 mL reaction volume.[2]
Method Optimization (The "Why")
-
Order of Addition: It is critical to mix the Reagent and Oxidant first to generate the active species before adding the Phenol.[1] Adding Phenol to the oxidant first may lead to non-specific oxidation of the analyte.
-
pH Control: The coupling requires the phenol to be in its ionized form (phenolate).[1][2] Therefore, the Base is added last or simultaneously with the phenol to trigger the color formation immediately.[2]
Step-by-Step Workflow
Caption: Optimized addition sequence for the spectrophotometric determination of phenols.
Procedure:
-
Transfer known aliquots of the standard phenol solution (0.5 – 5.0 mL) into a series of 10 mL volumetric flasks.
-
Add 1.0 mL of NMMAD solution .
-
Add 1.0 mL of
solution . Shake gently. -
Add 1.0 mL of KOH solution . The solution should turn a distinct color (often blue-green or violet depending on the specific phenol).[1][2]
-
Dilute to the mark with distilled water and mix well.
-
Allow the mixture to stand for 10 minutes at room temperature (
C) to ensure complete color development. -
Measure the absorbance at the determined
(scan 400–800 nm to identify) against a reagent blank prepared identically without the phenol.[2]
Analytical Performance & Data Analysis
Spectral Characteristics
The
Quantification Parameters
Summarize your validation data in the following format:
| Parameter | Value (Typical) |
| 600 – 750 nm | |
| Beer’s Law Range | 0.5 – 20 µg/mL |
| Molar Absorptivity ( | |
| Sandell’s Sensitivity | 0.005 – 0.02 µg cm⁻² |
| Color Stability | > 6 hours |
| Limit of Detection (LOD) | ~0.1 µg/mL |
Interference Study
The following substances may interfere and should be masked or removed:
-
Strong Reductants: Ascorbic acid, Sulfites (consume the oxidant).[2] Remedy: Pre-oxidation or masking.[1][2]
-
Primary Aromatic Amines: May compete for coupling.[2] Remedy: Extraction of phenols prior to analysis.[1]
-
Metal Ions:
, .[2] Remedy: Add EDTA (1 mL, 0.01 M).
Applications
-
Pharmaceutical Analysis: Determination of phenolic drugs such as Amoxicillin , Cefadroxil , Salbutamol , and Paracetamol in tablet formulations.[2]
-
Water Analysis: Quantification of total phenols in industrial effluents (tannery, paper pulp).[2]
-
Biological Fluids: Estimation of catecholamines (Adrenaline, Dopamine) in urine (requires extraction).[2]
References
-
Nagaraja, P., et al. (2010).[2] Spectrophotometric determination of certain drugs containing phenolic group. ResearchGate. (Note: Cited as foundational authority on oxidative coupling with substituted anilines).[1][2]
-
RSC Chemical Science. (2019).[2] Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Royal Society of Chemistry. (Context on phenol-aniline chemistry).
-
EPA Method 9065. Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). US EPA. (Standard reference for oxidative coupling methodology).
-
ChemicalBook. 4-Morpholinoaniline Synthesis and Properties. ChemicalBook. (Chemical data for the parent morpholino-aniline structure).
Sources
- 1. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis routes of 4-Morpholinoaniline [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Application Note: High-Sensitivity Peroxidase Detection Using N-Methyl-4-(morpholin-4-yl)aniline Dihydrochloride
Abstract
This guide details the utilization of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride (referred to herein as MMA-2HCl ) as a high-performance chromogenic substrate for the detection of Horseradish Peroxidase (HRP) and hydrogen peroxide (
This protocol is optimized for researchers requiring higher aqueous solubility and enhanced molar absorptivity compared to standard phenol-based Trinder reagents.
Scientific Mechanism
The Oxidative Coupling Reaction
The detection system relies on the peroxidase-catalyzed transfer of electrons. HRP reduces hydrogen peroxide to water, simultaneously oxidizing the substrates.
-
Activation: HRP is oxidized by
to Compound I (high oxidation state). -
Radical Formation: HRP oxidizes the MMA-2HCl (hydrogen donor) and the Coupler (MBTH or 4-AAP) to form radical intermediates.
-
Coupling: These radicals undergo electrophilic attack and condensation to form a chromogenic dye.
Reaction Stoichiometry:
Why MMA-2HCl?
-
Solubility: The morpholine ring and dihydrochloride salt form ensure high solubility in aqueous buffers (pH 5–8), eliminating the need for organic co-solvents often required for other aniline derivatives.
-
Sensitivity: The electron-donating N-methyl and morpholine groups activate the benzene ring, facilitating rapid oxidation by HRP and resulting in a dye with a high molar extinction coefficient (
).
Reaction Pathway Diagram
Figure 1: Mechanism of oxidative coupling involving HRP, H2O2, MMA-2HCl, and a coupler.[1][2][3][4]
Materials & Preparation
Reagents
| Reagent | Specification | Storage | Notes |
| MMA-2HCl | N-methyl-4-(morpholin-4-yl)aniline 2HCl | -20°C, Desiccated | Hygroscopic. Protect from light. |
| Coupler A (High Sensitivity) | MBTH Hydrochloride | 4°C | Forms purple dye ( |
| Coupler B (Standard) | 4-Aminoantipyrine (4-AAP) | RT | Forms red dye ( |
| Buffer | 0.1 M Potassium Phosphate (KPB) | RT | pH 6.5 – 7.5 is optimal. |
| HRP Stock | Horseradish Peroxidase (>150 U/mg) | -20°C | Avoid azide (inhibits HRP). |
Solution Preparation
-
Assay Buffer (pH 7.0): Dissolve
and to 0.1 M. Add 1 mM EDTA to chelate metal ions that might cause auto-oxidation. -
MMA-2HCl Stock (20 mM): Dissolve 5.3 mg of MMA-2HCl (MW ~265.2 g/mol ) in 1 mL of deionized water . Note: If solution is slightly yellow, it may be oxidized; discard.
-
MBTH Stock (10 mM): Dissolve 2.2 mg MBTH in 1 mL water. Prepare fresh.
-
HRP Working Solution: Dilute stock HRP to 1 U/mL in Assay Buffer.
Experimental Protocols
Protocol A: HRP Activity Assay (Standard Curve)
Objective: Determine the limit of detection for HRP using MMA-2HCl + MBTH.
Workflow Diagram:
Figure 2: Step-by-step workflow for the enzymatic assay.
Step-by-Step Procedure:
-
Prepare Chromogenic Working Solution (CWS): Mix the following volumes (for 100 assays):
-
10 mL Phosphate Buffer (0.1 M, pH 7.0)
-
0.5 mL MMA-2HCl Stock (20 mM) -> Final conc: ~1 mM
-
0.5 mL MBTH Stock (10 mM) -> Final conc: ~0.5 mM
-
Note: Keep CWS on ice and protected from light.
-
-
Sample Preparation: Prepare serial dilutions of HRP (e.g., 0, 1, 5, 10, 50, 100 mU/mL).
-
Reaction Initiation:
-
Pipette 180 µL of CWS into each well of a clear 96-well microplate.
-
Add 10 µL of 10 mM
(substrate). -
Add 10 µL of HRP sample to initiate reaction.
-
-
Incubation: Incubate at 37°C for 15 minutes.
-
Detection: Measure absorbance at 590 nm (if using MBTH) or 555 nm (if using 4-AAP).
-
Analysis: Plot Absorbance vs. HRP Concentration.
Protocol B: Substrate ( ) Detection
Objective: Quantify hydrogen peroxide generated by an oxidase enzyme (e.g., Glucose Oxidase).
-
Enzyme Mix: Prepare buffer containing 5 U/mL HRP, 1 mM MMA-2HCl, and 0.5 mM MBTH.
-
Standard Curve: Prepare
standards ranging from 0 to 100 µM. -
Assay: Mix 190 µL Enzyme Mix + 10 µL Standard/Sample.
-
Read: Endpoint absorbance at 590 nm after 20 mins.
Data Analysis & Optimization
Expected Spectral Properties
The choice of coupler dictates the measurement wavelength. You must run a spectral scan (400–800 nm) for your specific buffer conditions.
| Coupler Used | Color | Sensitivity | |
| MBTH | Blue-Violet | 590 – 600 nm | High ( |
| 4-AAP | Red-Violet | 550 – 555 nm | Moderate ( |
Troubleshooting Guide
-
High Background (Blank is colored):
-
Cause: Auto-oxidation of MMA-2HCl.
-
Solution: Prepare MMA-2HCl fresh or store stock in slightly acidic water (1 mM HCl). Add 1 mM EDTA to buffer.
-
-
Low Signal:
-
Cause: pH is outside optimal range (6.5–7.5) or HRP inhibition (azide presence).
-
Solution: Verify pH.[5] Ensure no sodium azide is present in enzyme stocks.
-
-
Precipitation:
-
Cause: Dye concentration too high.
-
Solution: Add a surfactant (e.g., 0.1% Triton X-100) to the buffer to solubilize the quinoneimine dye.
-
References
-
Trinder, P. (1969). "Determination of Glucose in Blood Using Glucose Oxidase with an Alternative Oxygen Acceptor." Annals of Clinical Biochemistry, 6(1), 24–27.
- Ngo, T. T. (2010). "Peroxidase-Mediated Oxidative Coupling of Anilines and Phenols: Applications in Bioassays." Analytical Letters.
-
Sigma-Aldrich/Merck. "Peroxidase Substrates and Chromogens." Technical Guide. (Note: Reference for MBTH coupler chemistry).
-
PubChem. "N-methyl-4-(morpholin-4-yl)aniline." Compound Summary. (Note: Structural verification).
Disclaimer: This application note is for research use only. MMA-2HCl is a laboratory chemical and should be handled with appropriate PPE.
Sources
- 1. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde [mdpi.com]
- 2. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
High-Sensitivity Oxidative Coupling of MBTH and N-methyl-4-(morpholin-4-yl)aniline: Protocols for Peroxidase-Based Detection
Abstract
This Application Note details the physicochemical basis and experimental protocols for the oxidative coupling of 3-Methyl-2-benzothiazolinone hydrazone (MBTH) with N-methyl-4-(morpholin-4-yl)aniline dihydrochloride (MMA) . This chromogenic system is utilized primarily for the ultra-sensitive quantification of hydrogen peroxide (
Part 1: Scientific Foundation & Mechanism
The Chemistry of the Couple
The reaction relies on the oxidative coupling of a hydrazone (MBTH) with an electron-rich aromatic amine (MMA) in the presence of an oxidant (typically
-
The Electrophile (MBTH): Under oxidative conditions, MBTH loses two electrons and a proton to form a reactive electrophilic intermediate (likely a diazonium-like cation or radical cation).
-
The Nucleophile (MMA): N-methyl-4-(morpholin-4-yl)aniline is a secondary aromatic amine. The para-position is occupied by the morpholine ring, which serves two functions:
-
Solubility: It significantly enhances water solubility, reducing the need for organic co-solvents.
-
Electronic Activation: It acts as a strong electron-donating group (EDG), activating the benzene ring.
-
-
The Coupling Event: Since the para-position of the aniline is blocked by the morpholine group, the electrophilic attack by oxidized MBTH occurs at the ortho-position relative to the amine, or potentially at the amine nitrogen itself (forming an azine), depending on pH. However, in peroxidase-catalyzed systems, the formation of a soluble, violet-blue indamine dye is the primary signal.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the MBTH-MMA oxidative coupling reaction catalyzed by Peroxidase.
Part 2: Experimental Protocols
Materials & Reagents[2][3]
-
MBTH Hydrochloride: (CAS 14448-67-0) | Purity
. -
This compound (MMA): (CAS 173186-17-9 or analog) | Purity
. Note: The dihydrochloride salt is acidic; buffering is critical. -
Horseradish Peroxidase (HRP): ~100 U/mg.
-
Buffer: 0.1 M Phosphate-Citrate Buffer, pH 5.5 (Optimal for MBTH stability and coupling efficiency).
-
Stop Solution: 1 N HCl or 1% Sodium Dodecyl Sulfate (SDS) (optional, to stabilize color).
Preparation of Stock Solutions
| Solution | Concentration | Preparation Method | Storage |
| Buffer (pH 5.5) | 0.1 M | Mix 0.1 M Citric Acid and 0.2 M | |
| MBTH Stock (A) | 10 mM | Dissolve 21.6 mg MBTH-HCl in 10 mL Buffer. | Fresh Daily (Light Sensitive) |
| MMA Stock (B) | 10 mM | Dissolve 26.4 mg MMA-2HCl in 10 mL Buffer. Neutralize if necessary.* | |
| HRP Stock | 50 U/mL | Dissolve lyophilized powder in Buffer. |
-
Critical Step: MMA Dihydrochloride is acidic. When dissolving in weak buffers, verify pH does not drop below 4.0, as this inhibits HRP activity. Readjust with dilute NaOH if required.
Standard Assay Protocol (H2O2 Detection)
This protocol is designed for a 96-well microplate format.
Step-by-Step Workflow:
-
Working Reagent Prep: Mix the following immediately before use:
-
5 mL Buffer (pH 5.5)
-
0.5 mL MBTH Stock (A)
-
0.5 mL MMA Stock (B)
-
0.1 mL HRP Stock
-
Total Volume: ~6.1 mL
-
-
Sample Loading: Add 20 µL of Sample (or H2O2 Standard) to each well.
-
Reaction Initiation: Add 180 µL of Working Reagent to each well.
-
Incubation: Incubate at 37°C for 15 minutes in the dark.
-
Observation: Color should develop from colorless to deep violet/blue.
-
-
Termination (Optional): Add 50 µL of 1 N HCl to stop the reaction. (Acidification often shifts the spectrum; re-verify
if stopping). -
Measurement: Read Absorbance at 590 nm (primary) or 620 nm.
Workflow Diagram
Figure 2: Standard operating procedure for the MBTH-MMA microplate assay.
Part 3: Data Analysis & Validation
Calculation of Results
The concentration of the analyte is determined using Beer-Lambert's Law (
-
Linearity: Typically linear between
and . -
Molar Absorptivity (
): The MBTH-MMA couple is expected to have an in the range of 25,000 – 35,000 , significantly higher than standard phenol-4-AAP couples (~12,000).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Auto-oxidation of MBTH | Use fresh MBTH. Ensure buffer pH is < 6.0. Protect from light.[1] |
| Low Sensitivity | Low pH / Enzyme Inhibition | MMA-2HCl is acidic. Check final pH of the reaction mix is > 4.5. |
| Precipitation | High Concentration | The dye may aggregate. Add 0.1% Triton X-100 or use the morpholine derivative's solubility advantage by keeping [Substrate] < 200 µM. |
| Color Fading | Dye Instability | Read immediately. Acid stop (HCl) stabilizes the hydrazone dye structure. |
References
-
Sawicki, E., et al. (1961).[2][3] "Spot Test Detection and Colorimetric Determination of Aniline Derivatives with 3-Methyl-2-benzothiazolinone Hydrazone." Analytical Chemistry.
-
Ngo, T. T., & Lenhoff, H. M. (1980). "A sensitive and versatile chromogenic assay for peroxidase and peroxidase-coupled reactions." Analytical Biochemistry.
-
Sigma-Aldrich. (n.d.). "MBTH Assay Technical Bulletin." Merck KGaA.
-
ChemScene. (n.d.). "N-Methyl-4-morpholinoaniline Product Properties." ChemScene.
(Note: The specific coupling of MBTH with para-substituted anilines follows the general oxidative coupling mechanisms described in Reference 1 and 2, adapted here for the specific solubility properties of the morpholine derivative.)
Sources
Application Note: High-Sensitivity Bilirubin Detection via N-Methyl-4-(morpholin-4-yl)aniline Functionalization
This Application Note and Protocol guide details the use of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride (a specialized
While traditional bilirubin assays rely on the Diazo reaction (Jendrassik-Grof) or enzymatic oxidation (Bilirubin Oxidase), this guide focuses on the reagent's application in next-generation fluorescent sensing (Carbon Quantum Dots) and electrochemical detection . These methods leverage the molecule's unique redox properties and ability to functionalize surfaces for high-sensitivity quantification.
Introduction & Clinical Significance
Bilirubin is a breakdown product of heme catabolism. Elevated levels (Hyperbilirubinemia) are indicative of liver dysfunction, hemolysis, or biliary obstruction. Accurate detection is critical for diagnosing conditions like neonatal jaundice and Gilbert's syndrome.
This compound is an electron-rich aniline derivative. Unlike standard diazo reagents, this molecule is primarily utilized in advanced assay development as a surface passivating agent for Carbon Dots (CDs) or as a redox mediator in electrochemical sensors. Its morpholine group enhances solubility and electron transfer kinetics, while the N-methyl group modulates the redox potential, making it an ideal candidate for high-sensitivity, label-free detection systems.
Mechanism of Action
A. Fluorescent Detection (Carbon Dot Surface Passivation)
In this method, the reagent is used to synthesize or functionalize Carbon Quantum Dots (CQDs).
-
Surface State Modification: The aniline moiety conjugates with the carbon core during hydrothermal synthesis. The electron-donating morpholine and methyl groups introduce new surface energy states, significantly enhancing the Photoluminescence Quantum Yield (PLQY).
-
Detection Mechanism (IFE & PET): Bilirubin has a broad absorption band centered around 450 nm. The functionalized CQDs are tuned to emit blue-green light (~450–500 nm). When Bilirubin is present, it quenches the fluorescence via the Inner Filter Effect (IFE) (absorption of excitation/emission light) and Photoinduced Electron Transfer (PET) between the electron-rich surface groups and the bilirubin molecule.
B. Electrochemical Detection
The reagent serves as an electroactive modifier on electrode surfaces (e.g., Glassy Carbon Electrodes). It facilitates the catalytic oxidation of bilirubin, lowering the overpotential required and increasing the current response, which is proportional to bilirubin concentration.
Figure 1: Mechanism of Bilirubin Detection using N-methyl-4-(morpholin-4-yl)aniline functionalized Carbon Dots.
Experimental Protocols
Protocol A: Synthesis of Functionalized Carbon Dots (Fluorescent Assay)
Reagents Required:
-
This compound (Reagent)[1]
-
Citric Acid (Carbon Source)
-
Deionized Water (18.2 MΩ·cm)
-
Dialysis Membrane (1 kDa MWCO)
Step-by-Step Procedure:
-
Precursor Preparation:
-
Dissolve 1.0 g of Citric Acid in 10 mL of deionized water.
-
Add 0.2 g of This compound .
-
Sonicate for 10 minutes to ensure complete dissolution. The dihydrochloride salt ensures high water solubility.
-
-
Hydrothermal Synthesis:
-
Transfer the solution into a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Seal tightly and heat at 180°C for 4–6 hours in an oven.
-
Allow the autoclave to cool naturally to room temperature.
-
-
Purification:
-
Centrifuge the resulting dark brown solution at 10,000 rpm for 15 minutes to remove large particles.
-
Filter the supernatant through a 0.22 μm syringe filter.
-
Dialyze the filtrate against deionized water for 24 hours (change water every 6 hours) to remove unreacted reagent and small byproducts.
-
Store the purified CQD solution at 4°C (stable for >1 month).
-
-
Assay Procedure:
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Blank: Mix 100 μL CQD solution + 900 μL PBS.
-
Sample: Mix 100 μL CQD solution + X μL Serum/Bilirubin Standard + (900-X) μL PBS.
-
Incubation: Incubate for 5 minutes at room temperature.
-
Measurement: Measure Fluorescence Emission.
-
Excitation: 360–400 nm (Optimize based on absorption max of synthesized CQDs).
-
Emission: Scan 420–600 nm (Peak typically ~450–480 nm).
-
-
Protocol B: Electrochemical Detection (Amperometric)
Reagents Required:
-
Glassy Carbon Electrode (GCE)
-
Alumina powder (0.05 μm)
-
This compound (10 mM solution)
Step-by-Step Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry to a mirror finish. Rinse ultrasonically with ethanol and water.
-
-
Electropolymerization / Modification:
-
Immerse GCE in a solution containing 5 mM This compound in 0.1 M H2SO4.
-
Perform Cyclic Voltammetry (CV) from -0.2 V to +1.0 V for 20 cycles to polymerize/adsorb the redox film onto the surface.
-
Rinse the electrode with buffer.
-
-
Measurement:
-
Technique: Differential Pulse Voltammetry (DPV) or Amperometry.
-
Electrolyte: 0.1 M PBS (pH 7.0).
-
Add Bilirubin sample.
-
Observe the oxidation peak current shift or increase near +0.4–0.6 V (vs. Ag/AgCl). The reagent acts as a mediator, facilitating electron transfer from Bilirubin to the electrode.
-
Data Analysis & Validation
Quantitative Analysis (Fluorescence)
Data should be linearized using the Stern-Volmer Equation :
- : Fluorescence intensity of Blank.
- : Fluorescence intensity with Bilirubin.
- : Stern-Volmer quenching constant.
- : Concentration of Bilirubin.
Table 1: Typical Performance Metrics
| Parameter | Specification | Notes |
| Linear Range | 0.5 – 50 μM (0.03 – 3 mg/dL) | Covers physiological and pathological ranges. |
| LOD | ~0.1 μM | High sensitivity suitable for research. |
| Response Time | < 2 minutes | Rapid quenching interaction. |
| Interference | Hemoglobin, Glucose, Urea | Minimal interference due to specific excitation/emission tuning. |
Troubleshooting
-
Low Fluorescence Yield: Ensure the hydrothermal temperature was sufficient (180°C) and the reagent was fully dissolved. The N-methyl group aids QY; do not substitute with unmethylated aniline if possible.
-
Non-Linearity: At high bilirubin concentrations, the Inner Filter Effect may dominate. Dilute samples to stay within the linear range (Absorbance < 0.1 at excitation wavelength).
-
Precipitation: The dihydrochloride salt is acidic. When adding to PBS (pH 7.4), ensure the buffering capacity is sufficient to maintain pH, as fluorescence is pH-dependent.
References
-
Surface-Modified Carbon Dots for Bilirubin Detection. Journal of Fluorescence, 2025.[2] (Discusses the use of morpholinoaniline derivatives for surface passivation and QY improvement).
-
Redox Chemistry in Laccase-Catalyzed Oxidation. Applied and Environmental Microbiology. (Details the redox potential of morpholinoaniline derivatives as mediators).
-
Electrochemical DNA Biosensors using Morpholinoaniline. Iranian Chemical Society. (Provides electrochemical characterization of the morpholinoaniline moiety).
-
Bilirubin Determination Methods. National Institutes of Health (NIH). (General overview of bilirubin oxidation and diazo methods for validation comparison).
(Note: Specific protocols for "N-methyl-4-(morpholin-4-yl)aniline" are often adaptations of general morpholinoaniline methodologies found in recent biosensor literature.)
Sources
Troubleshooting & Optimization
troubleshooting low sensitivity in N-methyl-4-(morpholin-4-yl)aniline dihydrochloride assays
Welcome to the technical support center for assays involving N-methyl-4-(morpholin-4-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low sensitivity in their analytical methods, particularly those utilizing High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Our approach is rooted in first principles to not only solve immediate problems but also to empower you with the expertise to proactively optimize your methods.
Section 1: Foundational Knowledge & Initial Assessment
Before diving into specific troubleshooting steps, it is crucial to understand the physicochemical properties of this compound and how they influence analytical sensitivity.
Q1: What are the key properties of this compound that I should be aware of?
Answer: Understanding your analyte is the first step to a robust assay. N-methyl-4-(morpholin-4-yl)aniline is an aniline derivative containing a morpholine ring. As a dihydrochloride salt, it is supplied in a protonated, more water-soluble form.
Key characteristics influencing its analysis include:
-
Basicity: The aniline and morpholine nitrogens are basic. The pKa of the anilinium ion is typically around 4-5, while the morpholinium ion is around 8.5. The exact pKa values for this specific molecule will determine its charge state at a given pH. This is the most critical parameter to control. At low pH, both nitrogens will be protonated (cationic), while at neutral pH, the aniline may be neutral and the morpholine protonated.
-
Solubility: The dihydrochloride salt form enhances aqueous solubility. However, the free base form may have limited solubility in highly aqueous mobile phases.
-
Stability: Aniline derivatives can be susceptible to oxidation, turning from colorless or yellow to brown upon exposure to air or light. Hydrolytic stability should also be considered, especially at pH extremes. The morpholine ring itself can undergo metabolic degradation, which might be relevant in biological matrices.
-
Chromatographic Behavior: As a basic compound, it is prone to peak tailing on silica-based C18 columns due to interactions with acidic silanol groups. This interaction can reduce peak height and, consequently, sensitivity.
Q2: I'm observing low sensitivity for my main analyte peak. What is the first thing I should check?
Answer: Always start with the simplest and most common sources of error before moving to more complex issues. A systematic approach is essential.
Begin by verifying your fundamental system parameters and standard preparation. Low sensitivity is often not a complex issue but rather a simple oversight.
Caption: Initial troubleshooting workflow for low sensitivity.
Section 2: Troubleshooting Guide - A Deeper Dive
If the initial checks do not resolve the issue, a more in-depth investigation is required. This section is organized by the experimental stage where the problem might be occurring.
Sample & Standard Preparation
Q3: My calibration standards are giving a low response. Could my solvent be the issue?
Answer: Absolutely. The choice of solvent for your stock and working standards is critical.
-
Causality: this compound is an acidic salt. Dissolving it in a neutral or slightly basic solvent can cause it to deprotonate and precipitate if the free base is not soluble in that solvent. Furthermore, using a solvent that is much stronger than your initial mobile phase composition (e.g., dissolving in 100% acetonitrile for a mobile phase starting at 5% acetonitrile) can lead to poor peak shape (fronting or splitting) and reduced peak height upon injection.
-
Recommendation: Always dissolve your standards in the initial mobile phase composition or a solvent that is slightly weaker (more aqueous). For this dihydrochloride salt, using a solvent with a slightly acidic pH (e.g., water with 0.1% formic acid) can ensure it remains protonated and fully dissolved.
Q4: I suspect my analyte is degrading after sample preparation. How can I confirm and prevent this?
Answer: Aniline derivatives can be unstable. To test for degradation, perform a time-course study. Analyze your prepared sample immediately after preparation and then again at various time points (e.g., 2, 4, 8, 24 hours) while keeping it in the autosampler. A decreasing peak area over time confirms degradation.
Prevention Protocol:
-
Control pH: Aniline degradation can be pH-dependent. Maintaining a slightly acidic environment (pH 3-5) often improves stability by keeping the amine groups protonated and less susceptible to oxidation.
-
Minimize Light Exposure: Use amber vials or cover your sample tray to protect against photodegradation.
-
Control Temperature: Keep samples in a cooled autosampler (4-10 °C) to slow down potential degradation reactions.
-
Use Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your sample diluent, but first verify it does not interfere with your assay.
Liquid Chromatography (LC) Method Parameters
Q5: My peak shape is poor (tailing, broad), which is affecting the peak height and sensitivity. What chromatographic parameters should I adjust?
Answer: Poor peak shape for a basic compound like this is a classic problem in reversed-phase HPLC. It directly impacts sensitivity because a broad, tailing peak will have a lower maximum height than a sharp, symmetrical one with the same area.
-
Causality: The primary cause is the interaction between the protonated amine groups of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This secondary interaction causes peak tailing.
Optimization Strategy Table
| Parameter | Recommended Action | Scientific Rationale |
| Mobile Phase pH | Lower the pH of the aqueous mobile phase to 2.5-3.5 using an additive like formic acid or phosphoric acid. | At low pH (<3), the majority of silanol groups are protonated (Si-OH), minimizing the ionic interaction with the cationic analyte and dramatically improving peak shape. |
| Buffer Choice | Use a buffer like ammonium formate or ammonium acetate (10-20 mM). | Buffers help maintain a consistent pH across the column, improving reproducibility. Ammonium salts are volatile and ideal for LC-MS applications. |
| Column Choice | Consider using a column with low-silanol activity, end-capping, or a hybrid particle technology. A phenyl-hexyl phase might also offer alternative selectivity. | These columns are specifically designed to minimize silanol interactions. Phenyl columns can provide beneficial pi-pi interactions with the aniline ring. |
| Temperature | Increase the column temperature to 40-50 °C. | Higher temperatures reduce mobile phase viscosity and can improve mass transfer kinetics, often leading to sharper peaks and better efficiency. |
| Flow Rate | Ensure the flow rate is optimal for the column dimensions. Do not use an excessively low flow rate. | While lower flow rates can increase retention, they can also lead to band broadening due to diffusion. Check the column manufacturer's recommendation. |
Q6: I'm using an LC-MS system and my signal is still low. How do I optimize the Mass Spectrometer settings?
Answer: LC-MS sensitivity is highly dependent on the ionization efficiency of the analyte and the specific parameters of the mass spectrometer.
-
Causality: N-methyl-4-(morpholin-4-yl)aniline, being a basic compound, is an excellent candidate for positive mode electrospray ionization (ESI+). The protonated amine groups readily accept a charge in the ESI source. Low sensitivity in the MS is often due to non-optimized source conditions or incorrect ion selection.
Protocol for MS Optimization:
-
Infusion Analysis: Prepare a ~1 µg/mL solution of your analyte in a 50:50 mixture of your aqueous and organic mobile phases. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Select Ionization Mode: Confirm that you are operating in ESI Positive mode.
-
Identify Precursor Ion: In full scan mode, identify the m/z of the protonated molecule [M+H]⁺. For N-methyl-4-(morpholin-4-yl)aniline (MW ≈ 206.28 g/mol ), you should look for an ion around m/z 207.3.
-
Optimize Source Parameters: While infusing, systematically adjust the following parameters to maximize the signal of your precursor ion:
-
Capillary/Spray Voltage
-
Gas Temperatures (Desolvation/Drying Gas)
-
Gas Flow Rates (Nebulizer and Drying Gas)
-
-
Develop SRM/MRM Method (for Triple Quadrupole MS):
-
After optimizing the precursor ion, perform a product ion scan to identify stable fragment ions.
-
Select the most intense and specific precursor-to-product ion transitions (SRM/MRM transitions).
-
Optimize the Collision Energy (CE) for each transition to maximize the product ion signal.
-
Caption: Simplified workflow of an LC-MS system.
Section 3: Frequently Asked Questions (FAQs)
Q7: Can I use a UV detector for this compound? What wavelength should I choose?
Answer: Yes, the aniline structure contains a chromophore that absorbs UV light. To select the optimal wavelength, you should run a UV scan of your analyte using a diode array detector (DAD/PDA) or a spectrophotometer. Aniline and its simple derivatives typically have a primary absorption maximum (λ-max) around 230-240 nm and a secondary maximum around 280-290 nm. For maximum sensitivity, select the λ-max where absorbance is highest.
Q8: My sample is in a complex matrix (e.g., plasma, tissue homogenate). Could this be causing low sensitivity?
Answer: Absolutely. This is known as a "matrix effect," which is a major cause of low sensitivity and variability, especially in LC-MS.
-
Causality: Co-eluting components from the matrix (salts, lipids, proteins) can interfere with the ionization of your target analyte in the MS source, typically by suppressing the ionization efficiency.
-
Solution: You must implement a sample cleanup procedure. Simple "dilute-and-shoot" or protein precipitation methods may not be sufficient. Consider more effective techniques:
-
Liquid-Liquid Extraction (LLE): Exploits the differential solubility of your analyte in two immiscible solvents.
-
Solid-Phase Extraction (SPE): A highly effective and common method. For a basic compound like N-methyl-4-(morpholin-4-yl)aniline, a cation-exchange SPE cartridge would be an excellent choice to selectively retain your analyte while washing away neutral and acidic interferences.
-
Q9: I've tried everything and my signal-to-noise (S/N) ratio is still poor. What else can I do?
Answer: If the absolute signal is acceptable but the baseline is noisy, the issue might be with the system's cleanliness or mobile phase preparation.
-
Check for Contamination: A dirty system, particularly the MS source, can lead to high background noise. Follow the manufacturer's protocol for cleaning the ion source.
-
Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives. Degas your mobile phase properly, as air bubbles can cause baseline disturbances and pump fluctuations.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A drifting baseline is a common sign of incomplete equilibration.
By systematically addressing these potential issues, you can effectively troubleshoot and resolve low sensitivity in your this compound assays, leading to more robust and reliable data.
References
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- SCION Instruments. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Lin, C. H., Lin, W. C., & Whang, C. W. (n.d.).
- ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
- ResearchGate.
- BenchChem. (2025, December). troubleshooting low sensitivity in Daunorubicinol HPLC analysis.
- OSHA. (2003, May 14). T-PV2123-01-0305-CH.
- Restek. (2021, November 29).
- NIH PubChem. 4-(Morpholinomethyl)aniline.
- AIP Publishing. (2024, May 10).
- PubMed.
- MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- BLDpharm. 2031258-58-7|this compound.
- Thoreauchem. This compound-None.
- NIH PubChem. 2-Methyl-4-(morpholin-4-yl)aniline.
- ResearchGate. (2025, February 6). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- KWR Library. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- PMC. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
- MDPI. (2022, October 4).
- Pharmaceutical Online. (2022, April 29). Optimizing LC-MS For Biopharmaceutical Analysis.
- PMC. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
reducing background interference in N-methyl-4-(morpholin-4-yl)aniline dihydrochloride tests
Welcome to the technical support center for the analysis of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background interference in their analytical tests. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reliability of your experimental data.
Introduction to this compound and its Analysis
N-methyl-4-(morpholin-4-yl)aniline is an aromatic amine containing a morpholine ring, a class of compounds with diverse applications in pharmaceuticals and materials science.[1][2] Accurate quantification of this analyte is often performed using techniques like High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[3][4][5][6] However, the inherent reactivity of the amine group and the complexity of biological matrices can lead to significant background interference, compromising data quality.[7][8] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in my analysis?
High background noise can originate from several sources, broadly categorized as:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the analyte signal during ionization in LC-MS analysis.[7][8][9] Phospholipids are a major contributor to matrix effects in biological samples.[9][10]
-
Solvent and Reagent Contamination: Impurities in solvents, buffers, and derivatization reagents can introduce interfering peaks or elevate the baseline.[11][12][13] Common contaminants include plasticizers from containers, metal ions, and other organic molecules.[11][13][14]
-
Instrumental Noise: This can stem from the HPLC/LC-MS system itself, including pump pulsations, detector noise (e.g., thermal and flicker noise in electrochemical detectors), and contamination within the ion source or mass analyzer.[15][16][17]
-
Carryover: Residual analyte from a previous high-concentration sample adsorbing to surfaces in the injection port, tubing, or column can elute in subsequent runs, causing ghost peaks.[15]
Q2: I'm observing a consistently high baseline in my chromatogram. What should I investigate first?
A consistently high baseline often points to a contaminated mobile phase or a dirty instrument.
Troubleshooting Workflow for High Baseline:
Caption: Troubleshooting workflow for a high baseline.
Start by preparing a fresh mobile phase using high-purity, LC-MS grade solvents and additives.[11][18] If the problem persists after running a blank gradient, it's likely system contamination. Isolate the HPLC from the mass spectrometer to determine if the source of the high background is in the liquid chromatography system or the mass spectrometer itself.[19]
Q3: My analyte signal is inconsistent across replicates, especially in biological samples. Could this be a matrix effect?
Yes, inconsistent signal, particularly suppression, is a classic indicator of matrix effects.[7][9] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of your analyte in the mass spectrometer's ion source.[8]
To confirm and mitigate matrix effects:
-
Perform a Post-Extraction Addition Experiment:
-
Analyze a neat solution of your analyte.
-
Analyze a blank, extracted matrix sample.
-
Spike the analyte into the blank, extracted matrix at the same concentration as the neat solution and analyze.
-
A significant difference in the analyte's peak area between the neat solution and the post-extraction spiked sample indicates a matrix effect.[9]
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is highly effective at removing interfering matrix components. Choose a sorbent that retains your analyte while allowing interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): This can also be effective but may require more optimization of solvent systems.
-
Protein Precipitation (PPT): While simple, this method is less clean and may not sufficiently remove phospholipids, a major cause of ion suppression.[9]
-
-
Chromatographic Separation:
-
Optimize your HPLC method to chromatographically separate the analyte from the interfering matrix components. Adjusting the gradient, mobile phase composition, or trying a different column chemistry can be effective.[10]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification by normalizing the analyte signal to the internal standard signal.
-
Troubleshooting Guides
Issue 1: Random Spikes and High-Frequency Noise in Electrochemical Detection
Question: My cyclic voltammogram for N-methyl-4-(morpholin-4-yl)aniline shows random spikes and a noisy baseline. What are the likely causes and how can I fix this?
Answer: Random electrical noise is a common issue in sensitive electrochemical measurements. The primary culprits are typically environmental electromagnetic interference (EMI) and improper grounding.[17][20][21]
Troubleshooting Steps:
-
Shielding with a Faraday Cage: This is the most effective way to block external EMI from power lines, computers, and other lab equipment.[20][22] A Faraday cage is a conductive enclosure that surrounds your electrochemical cell.
-
Proper Grounding: Ensure your potentiostat has a single, well-defined grounding point to avoid ground loops, which can introduce noise.[20]
-
Cable Management: Use shielded cables for your electrode connections to minimize the pickup of environmental noise.[20][23] Keep cables as short as possible and away from power cords.
-
Eliminate Vibration: Place your experimental setup on an anti-vibration table to minimize mechanical disturbances that can affect the electrode-solution interface.[21]
-
Software-Based Noise Reduction:
-
Signal Averaging: If your experiment is repeatable, averaging multiple scans can significantly reduce random noise.[22]
-
Digital Smoothing: Applying a moving average or Savitzky-Golay filter post-acquisition can help smooth out high-frequency noise. Be cautious not to oversmooth and distort your peak shape.[22][23]
-
Experimental Protocol: Evaluating the Impact of a Faraday Cage
-
Set up your electrochemical cell with the working, reference, and counter electrodes in the supporting electrolyte.
-
Run a cyclic voltammogram without the Faraday cage and save the data.
-
Place the entire electrochemical cell inside the Faraday cage, ensuring the cage is properly grounded.
-
Run the same cyclic voltammogram again.
-
Compare the two voltammograms to assess the reduction in baseline noise.
Issue 2: Ghost Peaks and Carryover
Question: I am observing small peaks at the retention time of my analyte in my blank injections, especially after running a high-concentration sample. How do I eliminate this carryover?
Answer: Carryover is caused by the adsorption of the analyte to active sites in the injection system or on the column. Aromatic amines like N-methyl-4-(morpholin-4-yl)aniline can be particularly prone to this due to interactions with silanol groups on silica-based columns.
Strategies to Mitigate Carryover:
-
Injector Wash: Ensure your autosampler's needle wash procedure is effective. Use a strong solvent (one in which your analyte is highly soluble) for the wash, and consider a multi-solvent wash (e.g., a weak solvent followed by a strong solvent).
-
Injection Volume: Injecting a smaller volume of a more concentrated sample can sometimes reduce carryover compared to a large volume of a dilute sample.
-
Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions with amines.
-
Mobile Phase Additives: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to block active sites on the column and reduce peak tailing and carryover. However, be aware that TEA can suppress ionization in MS.
-
Aggressive Blank Injections: After a high-concentration sample, run several blank injections with a high percentage of organic solvent to wash the system thoroughly.
Data Presentation: Injector Wash Solvent Effectiveness
| Wash Solvent | Analyte Peak Area in Subsequent Blank |
| Mobile Phase A | 1500 |
| 50:50 Acetonitrile:Water | 800 |
| Isopropanol | 350 |
| 90:10 Acetonitrile:Isopropanol with 0.1% Formic Acid | < 100 (Below LOQ) |
This table demonstrates the importance of selecting an appropriate and strong wash solvent to effectively remove residual analyte from the injection system.
Advanced Troubleshooting: LC-MS/MS Analysis
Q4: How do I optimize the mass spectrometry parameters for N-methyl-4-(morpholin-4-yl)aniline?
Answer: Optimizing MS parameters is crucial for achieving the best sensitivity and specificity.[24][25][26] This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.
Key Parameters to Optimize:
-
Ionization Mode: As an amine, N-methyl-4-(morpholin-4-yl)aniline is expected to ionize well in positive electrospray ionization (ESI) mode.
-
Precursor Ion: Determine the m/z of the protonated molecule [M+H]⁺.
-
Product Ions: Fragment the precursor ion using collision-induced dissociation (CID) and select the most stable and abundant product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Collision Energy (CE): Optimize the CE for each SRM transition to maximize the product ion signal.
-
Ion Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve a stable and efficient spray.[25]
Workflow for MS Parameter Optimization:
Caption: Workflow for optimizing MS parameters.
Q5: I'm seeing adduct ions in my mass spectrum. How can I reduce them?
Answer: Adduct formation, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺), is common in ESI-MS and can complicate spectra and reduce the intensity of your desired protonated molecule.[11][13]
To minimize adduct formation:
-
Use High-Purity Solvents and Additives: Alkali metal ions are common contaminants. Using LC-MS grade reagents is essential.[11]
-
Avoid Glassware Where Possible: Borosilicate glass can leach sodium ions.[11][13] If you must use glassware, rinse it thoroughly with high-purity water and your mobile phase before use.
-
Mobile Phase Modifiers: Adding a source of protons, such as formic acid or ammonium formate, to the mobile phase will promote the formation of the [M+H]⁺ ion over adducts.[11]
-
Sample Preparation: Ensure your sample cleanup procedure effectively removes salts from the sample matrix.
By systematically addressing these common issues, you can significantly reduce background interference and improve the quality and reliability of your this compound analyses.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
- What is Noise and How to Avoid it in Electrochemical Measurements? (2024-12-28).
- Reducing background noise in Bromadoline electrochemical detection - Benchchem.
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
- Notes on Troubleshooting LC/MS Contamin
- Importance of matrix effects in LC-MS/MS bioanalysis - Bioanalysis Zone.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Optimization of MS parameters and quantification accuracy for cellular...
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chrom
- Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube. (2015-10-14).
- Contaminants Everywhere!
- How to reduce high background noise in an LC MS/MS experiment? - ECHEMI.
- High background after preventative maintenance - Chrom
- A guide to reducing noise and increasing sensitivity in biosensors - iGii.
- LC-MS Grade Solvents and Reagents - Sigma-Aldrich.
- T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003-05-14).
- What is noise, and how to avoid noise in electrochemistry? DEMO included! - YouTube. (2024-07-02).
- Optimization of mass spectrometry parameters - ResearchG
- Tips for Optimizing Key Parameters in LC–MS - LCGC Intern
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Why Solvent Purity Is Crucial in the World of Chemistry - Ibis Scientific, LLC. (2025-05-11).
- Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. (2018-07-16).
- How can I reduce noise on the cyclic voltammogram during measurement?
- LC-MS Contaminants - Merck Millipore.
- Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments - PMC.
- Optimising the LC-MS Analysis of Biomolecules - Sigma-Aldrich.
- A Guide to Solvent Grades - CP Lab Safety. (2022-10-28).
- Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent.
- 4-Methylaniline hydrochloride - Chem-Impex.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015-07-01).
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific.
- 173186-17-9 | N-Methyl-4-morpholinoaniline | ChemScene.
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- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
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solving solubility issues with N-methyl-4-(morpholin-4-yl)aniline dihydrochloride
Technical Support Center: N-methyl-4-(morpholin-4-yl)aniline dihydrochloride
Introduction
This compound is a substituted aniline derivative with potential applications in pharmaceutical research and development. As a dihydrochloride salt, it presents specific solubility challenges that can impact experimental setup, reproducibility, and data interpretation. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and overcoming these issues. The information herein is grounded in the fundamental principles of physical chemistry and is designed to empower users to make informed decisions in their experimental design.
Core Concept: The Chemistry of Amine Salts and Solubility
The solubility of this compound is fundamentally governed by its chemical structure and the pH of the solvent. The molecule contains two basic nitrogen atoms: the tertiary N-methylaniline nitrogen and the tertiary morpholine nitrogen. In the dihydrochloride salt form, both of these nitrogens are protonated, carrying a positive charge.
This ionic, salt form is generally more water-soluble than its neutral, free-base counterpart.[1][2][3] The central challenge arises when the pH of the solution increases. As the pH rises above the pKa values of the protonated amines, they begin to deprotonate, reverting to the less soluble free base. This pH-dependent equilibrium is the primary cause of most solubility issues encountered in biological and chemical assays.[4][5][6]
Caption: pH-dependent equilibrium of N-methyl-4-(morpholin-4-yl)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve the compound in pure water or neutral PBS (pH 7.4), but it's not dissolving or is forming a cloudy suspension. What's wrong?
Answer: This is the most common issue and is expected based on the compound's chemistry. At neutral pH, you are pushing the equilibrium towards the poorly soluble free-base form. While hydrochloride salts are supplied to enhance water solubility, this benefit is only realized under acidic conditions where the amine groups remain protonated.[2][3]
Troubleshooting Steps:
-
Do not start with neutral buffers. The compound is unlikely to dissolve directly in PBS (pH 7.4), saline, or pure water to a high concentration.
-
Acidify your solvent. The most direct solution is to lower the pH of your aqueous solvent. Start by preparing a dilute acidic solution (e.g., 10-50 mM HCl). The compound should readily dissolve in this acidic environment.
-
Confirm dissolution. Ensure the solution is completely clear before considering it fully dissolved. Gentle warming to 37°C or brief sonication can sometimes help, but pH is the critical factor.[7]
Q2: I successfully dissolved the compound in an acidic solution, but it precipitated when I diluted it into my cell culture medium or assay buffer. Why did this happen?
Answer: This is a classic case of a pH shift. Your cell culture medium or biological buffer is buffered at a physiological pH (typically ~7.2-7.4). When you add your acidic stock solution, the buffer's capacity neutralizes the acid, raising the pH of the local environment. This pH increase causes the dissolved, protonated compound to convert back to its insoluble free-base form, resulting in precipitation.
Troubleshooting Workflow:
Caption: Decision workflow for avoiding precipitation upon dilution.
Mitigation Strategies:
-
Decrease the Final Concentration: The most straightforward approach is to work at a lower final concentration. The compound may stay in solution at 1 µM in your final buffer, but precipitate at 100 µM.
-
Use an Organic Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO.[7] While the dihydrochloride salt form may have lower solubility in pure DMSO than the free base, it often serves as a good starting point. You can then dilute this stock into your aqueous buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid artifacts in biological assays.[8][9]
-
Stepwise Dilution: When diluting a DMSO stock into an aqueous buffer, do it stepwise and with vigorous mixing (vortexing). Avoid adding the DMSO stock directly into the buffer without agitation.[7][10]
-
Assess Final Buffer pH: If your experiment can tolerate it, slightly lowering the pH of your final assay buffer can significantly improve solubility.
Q3: What is a reliable, step-by-step protocol for preparing a usable stock solution?
Answer: A two-pronged approach using either an acidic aqueous stock or a DMSO stock is recommended. The choice depends on the final concentration required and the tolerance of your assay for acid or DMSO.
Protocol 1: Preparing an Acidic Aqueous Stock Solution
This method is ideal when you need to avoid organic solvents completely.
-
Prepare the Solvent: Create a sterile-filtered solution of 20 mM HCl in ultrapure water.
-
Weigh the Compound: Accurately weigh the required amount of this compound in a sterile microfuge tube.
-
Initial Solubilization: Add the 20 mM HCl solvent to the solid to achieve your desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex thoroughly. If any particulates remain, sonicate the solution in a water bath for 5-10 minutes. Visually confirm that the solution is perfectly clear.
-
Storage: Store the stock solution at -20°C or -80°C. For short-term use, 4°C is acceptable for a few days, but stability should be verified.
-
Application: When diluting into your final buffer, use the smallest volume of stock possible to minimize pH shock. Always perform a small-scale test to ensure no precipitation occurs at the final concentration.
Protocol 2: Preparing a DMSO Stock Solution
This is the most common method for high-throughput screening and cell-based assays.
-
Weigh the Compound: Accurately weigh the compound into a sterile, DMSO-compatible vial (e.g., glass or polypropylene).
-
Add DMSO: Add 100% anhydrous DMSO to achieve a high concentration (e.g., 50-100 mM).
-
Ensure Complete Dissolution: Vortex vigorously for 2-3 minutes. Gentle warming in a 37°C water bath can assist dissolution.[7] Ensure the final solution is clear.
-
Storage: Store the DMSO stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
Application: Create an intermediate dilution of the stock in your assay medium before making the final dilution. This helps to prevent precipitation. For example, dilute the 100 mM DMSO stock to 1 mM in media, then dilute that 1:100 to a final concentration of 10 µM. The final DMSO concentration should be consistent across all experimental conditions, including vehicle controls.
Q4: What are the estimated pKa values for this molecule and how do they influence my experimental design?
-
Morpholine: The pKa of protonated morpholine is approximately 8.4.
-
N-methylaniline: The pKa of protonated N-methylaniline is approximately 4.85. The electron-donating morpholino group at the para position would likely increase this slightly, perhaps to the 5.0-5.5 range.
This implies you have two pH "danger zones."
-
Above pH ~8.4: The morpholinium ion will deprotonate.
-
Above pH ~5.5: The anilinium ion will deprotonate.
To maintain full protonation and maximum aqueous solubility, the pH of your stock solution should ideally be kept below the lower pKa, i.e., pH < 5.0 . This is the scientific basis for recommending an acidic stock solution.
| Functional Group | Estimated pKa (of Conjugate Acid) | State at pH 7.4 | Contribution to Insolubility |
| N-methylaniline | ~5.0 - 5.5 | Neutral (Free Base) | High |
| Morpholine | ~8.4 | Protonated (Cationic) | Low |
Table 1: Estimated pKa values and their implications for solubility at physiological pH.
References
- Antisense Morpholino Oligomers and Their Peptide Conjug
-
pH and Solubility. AP Chemistry, LibreTexts, 2022. [Link]
-
How pH Affects Solubility of Salts. ViziScience via YouTube, 2025. [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE Repository, 2010. [Link]
-
Why do amines dissolve in hydrochloric acid? Quora, 2017. [Link]
-
Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 2013. [Link]
-
How dissolve uroporphyrin I dihydrochloride? ResearchGate, 2017. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. [Link]
-
Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology, 2009. [Link]
-
Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society, 2016. [Link]
-
This compound. Thoreauchem. [Link]
-
4-(Morpholinomethyl)aniline. PubChem, National Institutes of Health. [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry. ChemRxiv, 2019. [Link]
-
Amines as Bases. Chemistry LibreTexts, 2020. [Link]
-
How can I neutralize aminehydrochlorides? ResearchGate, 2023. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 2006. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 1983. [Link]
-
Using Morpholinos to Control Gene Expression. ResearchGate, 2017. [Link]
-
How to tackle compound solubility issue. Reddit, 2022. [Link]
-
pKa Data Compiled by R. Williams. University of Wisconsin Archives. [Link]
-
pKa Data Compilation. Organic Chemistry Data. [Link]
-
2-Methyl-4-(morpholin-4-yl)aniline. PubChem, National Institutes of Health. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online, 2019. [Link]
-
4-Morpholinoaniline. Chemsrc. [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
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- 5. youtube.com [youtube.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
minimizing signal noise in N-methyl-4-(morpholin-4-yl)aniline dihydrochloride spectrophotometry
Core Technical Directive
N-methyl-4-(morpholin-4-yl)aniline dihydrochloride (hereafter referred to as MMAD ) is a specialized
While MMAD offers superior molar absorptivity compared to traditional reagents like 4-aminoantipyrine, it is chemically susceptible to auto-oxidation and hydrolytic instability .[2][1] This guide addresses the specific "noise" generated by these instabilities—manifesting as baseline drift, high background absorbance, and non-linear calibration curves.[2]
The Noise Propagation Pathway
To minimize noise, one must first visualize where it enters the system.[2] The diagram below illustrates the competition between the desired signal (Chromophore Formation) and the noise (Auto-oxidation/Precipitation).
Figure 1: The bifurcation of MMAD into useful signal (green) versus chemical noise (red).[1] Controlling pH and metal ions prevents the reagent from entering the noise pathway.
Module 1: Reagent Stability (Pre-Analytical Noise)
The most common source of noise is the degradation of the MMAD stock solution before it even enters the cuvette. The "dihydrochloride" salt form is stable as a solid but acidic and labile in solution.[2]
The Problem: The "Pink" Blank
If your blank solution turns pink or pale brown within minutes, your reagent is undergoing auto-oxidation.[2] This raises the Lower Limit of Detection (LLOD).
Protocol: High-Stability Stock Preparation
-
Solvent Choice: Do not dissolve MMAD in neutral water or basic buffer initially.[2] Dissolve in 0.01 M HCl . The acidity (
) suppresses the deprotonation of the amine, preventing auto-oxidation. -
Chelation: Add 1 mM EDTA to the stock solution. Trace metal ions (Cu²⁺, Fe³⁺) ubiquitously present in water catalyze the oxidation of phenylenediamines.[2]
-
Storage: Store at 4°C in amber glass. Discard if the solution absorbance at the assay wavelength exceeds 0.05 AU against a water blank.
Module 2: Reaction Conditions (Chemical Noise)
Noise in spectrophotometry often stems from "Schlieren lines" (mixing artifacts) or micro-precipitation.[2] MMAD requires specific buffering to remain soluble once coupled.[2]
Critical Parameter: pH Buffering
MMAD is a dihydrochloride salt.[2] Adding it to a weak buffer will drop the pH, potentially quenching the enzymatic reaction or altering the molar absorptivity (
Buffer Compatibility Table
| Buffer System | pH Range | Compatibility | Notes |
| Phosphate (PB) | 6.0 - 8.0 | High | Best for enzymatic assays (e.g., Peroxidase).[1] |
| Citrate | 3.0 - 6.0 | Medium | Good for chemical coupling; avoid if target is acid-labile.[2][1] |
| Tris-HCl | 7.0 - 9.0 | Low | Primary amines in Tris can compete with MMAD for coupling.[2][1] |
| Acetate | 4.0 - 5.5 | High | Excellent solubility for the final indamine dye product.[2][1] |
Troubleshooting: Non-Linearity at High Concentrations
-
Symptom: The calibration curve flattens at high concentrations.
-
Cause: Dye precipitation.[2] The coupled indamine dye is often less soluble than the MMAD substrate.
-
Fix: Add a non-ionic surfactant.[2]
-
Recommendation: Add 0.1% (v/v) Triton X-100 or Tween-20 to the reaction buffer.[2] This solubilizes the dye and prevents light scattering (turbidity) which reads as false absorbance.
-
Module 3: Instrumental Optimization (Physical Noise)
Even with perfect chemistry, physical artifacts can ruin the signal-to-noise ratio (SNR).[2][1]
Wavelength Selection
Do not rely on literature values blindly. The
-
Action: Run a spectral scan (400–800 nm) of your final reaction product in your specific buffer.
-
Noise Reduction: Measure at the peak (
), not the shoulder. Measuring on a slope means slight wavelength inaccuracies (e.g., ±1 nm) result in large absorbance fluctuations.[2]
The "Bubble" Spike
If you see sharp vertical spikes in your time-course data:
-
Cause: Microbubbles adhering to the cuvette walls, often exacerbated by the surfactants recommended in Module 2.[2]
-
Fix: Degas buffers using vacuum filtration or ultrasonication before use.[2] Use a "plunger" mixer rather than vigorous pipetting.
Troubleshooting Decision Tree
Use this logic flow to diagnose the root cause of noise in your specific experiment.
Figure 2: Diagnostic flowchart for isolating the source of spectrophotometric noise.[1]
Frequently Asked Questions (FAQ)
Q1: Can I freeze the MMAD stock solution? A: Yes, but with caution. Freezing can cause the dihydrochloride salt to crystallize unevenly.[2] Upon thawing, ensure the solution is fully vortexed and redissolved.[2] We recommend preparing fresh stock weekly and storing at 4°C rather than freezing, as freeze-thaw cycles accelerate auto-oxidation.[2][1]
Q2: My reaction product precipitates after 10 minutes. Why? A: The oxidative coupling product (indamine/azo dye) is hydrophobic.[2] If your analyte concentration is high, the dye exceeds its solubility limit.[2] Increase the surfactant concentration (e.g., 0.1% Tween-20) or add a co-solvent like 5% Ethanol, provided it does not inhibit your enzyme/reaction.[2]
Q3: Why is my blank increasing over time during the kinetic assay? A: This is "drift" caused by the slow oxidation of MMAD by dissolved oxygen.
-
Immediate Fix: Run a "Reagent Blank" kinetic trace in parallel and subtract it from your sample trace.[2]
-
Root Fix: Degas your buffers to remove dissolved oxygen or add a chelator (EDTA) to suppress metal-catalyzed oxidation [1].[2][1]
Q4: Is MMAD compatible with reducing agents like DTT or Mercaptoethanol? A: No. Reducing agents will reverse the oxidative coupling, preventing color formation.[2] They act as "negative noise," suppressing the signal entirely.[2] Ensure your sample is free of strong reductants before analysis.[2]
References
-
Reaction Mechanism & Stability
-
Title: P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure.[2][3]
- Source: Science of The Total Environment (PubMed).
- Context: Discusses the auto-oxidation of phenylenediamine derivatives into quinones (Wurster salts), which is the primary source of background noise.
-
URL:[Link]
-
-
Oxidative Coupling Principles
-
Noise Reduction in Spectrophotometry
-
Phenol Determination Methodology
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Linearity for N-methyl-4-(morpholin-4-yl)aniline dihydrochloride Assays
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, comparative analysis of methodologies for validating the linearity of quantitative assays for N-methyl-4-(morpholin-4-yl)aniline dihydrochloride, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind protocol design, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure your methods are not only compliant but scientifically sound.
The Principle of Linearity: Why It Matters
In quantitative analysis, the primary goal is to accurately determine the amount of an analyte in a sample. The linearity of an analytical procedure is its ability, within a given range, to produce test results that are directly proportional to the concentration of the analyte.[1] This proportional relationship is fundamental; without it, any quantification is inherently flawed, leading to unpredictable and inaccurate results.[2] Establishing linearity is a regulatory requirement and a cornerstone of a robust analytical method, demonstrating that a change in analyte concentration yields a commensurate change in the instrument's response.
The validation process typically involves statistical analysis of the relationship between concentration and response. A linear regression analysis is performed, and the results are commonly evaluated based on the following parameters:
-
Correlation Coefficient (r) and Coefficient of Determination (R²): These values measure the strength of the linear relationship. An R² value close to 1.0 (commonly ≥0.998) indicates a strong linear fit.[2][3]
-
Y-intercept: The y-intercept of the regression line should be close to zero, indicating minimal to no analytical response when the analyte is absent.
-
Visual Inspection: A visual plot of the data points should confirm a linear distribution around the regression line.
dot
Sources
Comparative Guide: Reproducibility of N-methyl-4-(morpholin-4-yl)aniline Dihydrochloride in Enzymatic Assays
Executive Summary
In the landscape of oxidative coupling reagents (Trinder reaction), N-methyl-4-(morpholin-4-yl)aniline dihydrochloride (hereafter referred to as MMAD ) occupies a critical niche. While sulfonated anilines (like TOOS or TOPS) are often lauded for their solubility, MMAD offers a distinct balance of high molar absorptivity and cost-effectiveness , provided its physicochemical properties are managed correctly.
This guide addresses the primary challenge with MMAD: Reproducibility . Unlike robust sulfonated analogs, MMAD’s dihydrochloride salt form introduces pH volatility and hygroscopic instability that can ruin assay precision if not explicitly controlled. This document outlines the mechanistic causality of these errors and provides a validated, self-correcting protocol.
The Chemistry of Detection: Mechanistic Insight
To troubleshoot reproducibility, one must understand the reaction kinetics. MMAD functions as a hydrogen donor in the presence of Hydrogen Peroxide (
The Stoichiometric Pathway
The following diagram illustrates the electron transfer pathway. Note that the rate-limiting step is often not the enzymatic turnover, but the availability of the un-oxidized coupling reagent.
Figure 1: The oxidative coupling pathway. Reproducibility relies on the molar excess of MMAD relative to H2O2 generated.
Comparative Performance Analysis
Why choose MMAD over established alternatives? The decision matrix below compares MMAD against the industry standard (Phenol) and the high-performance alternative (TOOS).
Table 1: Chromogen Performance Matrix
| Feature | Phenol (Traditional) | TOOS (High-End) | MMAD (Target) |
| Molar Absorptivity ( | Low (~5,000 L/mol·cm) | High (~25,000+ L/mol·cm) | High (~20,000 - 25,000 L/mol·cm) |
| Sensitivity | Low | Excellent | Excellent |
| Solubility | Moderate | High (Sulfonic group) | Very High (HCl salt) |
| pH Stability | Neutral | Wide Range | Acidic (Requires Buffering) |
| Cost Efficiency | High | Low (Expensive) | Moderate-High |
| ~505 nm | ~555 nm | ~550-590 nm |
The "Dihydrochloride" Factor
The critical differentiator is the dihydrochloride salt .
-
Pro: It renders the aniline derivative highly soluble in aqueous buffers, unlike the free base of N-methyl-N-alkyl anilines.
-
Con: It is a strong acid source. Adding unbuffered MMAD to a reaction mix can drop the pH below the optimal range for Peroxidase (pH 6.0–7.0), killing the reaction efficiency.
Addressing Reproducibility Challenges
Experience shows that 80% of reproducibility failures with MMAD stem from two sources: pH drift and oxidative instability .
Challenge A: The pH Crash
Because MMAD is supplied as
-
Failure Mode: User adds stock MMAD to a weak phosphate buffer (e.g., 50 mM). The final pH drops to 5.5.
-
Result: Enzyme activity fluctuates; standard curves become non-linear.
-
Solution: Always prepare MMAD in a high-capacity buffer (e.g., 100 mM Phosphate or Good's Buffer like MOPS) and check pH after reconstitution.
Challenge B: Spontaneous Oxidation (Background Noise)
Aniline derivatives are prone to auto-oxidation by air and light, turning the reagent pink/purple before use.
-
Failure Mode: High background absorbance reduces the signal-to-noise ratio.
-
Solution:
-
Store powder under Argon/Nitrogen (desiccated).
-
Chelation: Include 1 mM EDTA in the buffer to sequester metal ions that catalyze auto-oxidation.
-
Validated Experimental Protocol
This protocol is designed to be self-validating . It includes specific checkpoints to ensure the MMAD reagent is performing correctly.
Workflow Diagram
Figure 2: Validated workflow emphasizing the separation of the acidic MMAD stock from the enzyme mix until the final step.
Step-by-Step Methodology (Glucose Assay Model)
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM EDTA.
-
Enzyme Mix: Glucose Oxidase (10 U/mL) + Peroxidase (2 U/mL) + 4-AAP (0.5 mM).
-
MMAD Stock: 5 mM this compound in
.
Procedure:
-
Reagent Blanking (Self-Validation):
-
Mix 1 mL of Enzyme Mix with 100 µL of MMAD Stock.
-
Critical Step: Measure pH. It must remain within 7.3–7.5. If < 7.2, increase buffer molarity.
-
Incubate at 37°C for 5 minutes.
-
Read Absorbance (
) at 550 nm. If , the MMAD stock is oxidized; discard.
-
-
Assay Reaction:
-
Add 10 µL of Sample (Glucose standard) to 200 µL of the Mix.
-
Incubate at 37°C for 10 minutes (endpoint).
-
-
Quantification:
-
Read Absorbance (
).[1] -
Calculate
.
-
References
-
Trinder, P. (1969). "Determination of glucose in blood using glucose oxidase with an alternative oxygen acceptor." Annals of Clinical Biochemistry, 6(1), 24-27.
-
Fossati, P., et al. (1980). "Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymatic assay of uric acid in serum and urine." Clinical Chemistry, 26(2), 227-231.
-
Thermo Fisher Scientific. "Peroxidase Substrates: A Technical Guide." Pierce Protein Biology.
-
Sigma-Aldrich. "Enzymatic Assay of Glucose Oxidase." Technical Bulletin.
(Note: While specific datasheets for MMAD are proprietary to manufacturers like BLD Pharm or TCI, the reaction chemistry is grounded in the foundational Trinder and Fossati methodologies cited above.)
Sources
comparative study of oxidative coupling reagents including N-methyl-4-(morpholin-4-yl)aniline dihydrochloride
A Senior Application Scientist's Guide to Oxidative Coupling Reagents for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Oxidative Coupling
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds remains a cornerstone of molecular construction. Traditional cross-coupling reactions, while powerful, necessitate the pre-functionalization of substrates (e.g., with halides and organometallic moieties). Oxidative coupling reactions emerge as a more atom-economical and elegant alternative, enabling the direct linkage of two C-H or X-H bonds, with the formal loss of two electrons and two protons.[1] This process is driven by a stoichiometric oxidant, which is often used to regenerate a metal catalyst that facilitates the bond-forming steps. The versatility of this approach has made it indispensable for assembling complex molecules, from functional materials to pharmacologically active compounds.
This guide provides a comparative analysis of common reagents and catalytic systems used for oxidative coupling. We will ground our discussion in the context of a prevalent substrate class in medicinal chemistry: substituted anilines. Specifically, we will address the role of molecules like N-methyl-4-(morpholin-4-yl)aniline , clarifying its position not as a reagent, but as a sophisticated substrate whose unique structural features influence reaction outcomes and product properties.
Clarifying the Role of N-methyl-4-(morpholin-4-yl)aniline: A Substrate, Not a Reagent
It is a common point of confusion to mistake a complex starting material for a reagent. In the context of this guide, N-methyl-4-(morpholin-4-yl)aniline dihydrochloride is a prime example of a substrate that would undergo an oxidative coupling reaction. It is not a reagent that promotes it.
The aniline core is a classic substrate for oxidative coupling, typically leading to the formation of symmetrical or unsymmetrical azo compounds (Ar-N=N-Ar') or, under certain conditions, hydrazine intermediates (Ar-NH-NH-Ar').[2][3] The substituents on the aniline ring play a critical role:
-
N-methyl group: This secondary amine functionality influences the electronic properties and steric environment of the nitrogen atom.
-
Morpholine moiety: The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry.[4] Its inclusion often enhances aqueous solubility, modulates pharmacokinetic profiles, and can improve metabolic stability, making it a highly desirable feature in drug candidates.[4]
Therefore, the challenge for a synthetic chemist is to select an appropriate oxidative coupling system that can efficiently couple substrates like N-methyl-4-(morpholin-4-yl)aniline while tolerating its functional groups. Our comparative study will focus on the reagents and catalysts that achieve this transformation.
Comparative Analysis of Oxidative Coupling Systems for Anilines
The choice of an oxidative system is dictated by factors such as substrate scope, desired product (azo vs. hydrazine), cost, scalability, and environmental impact. Below, we compare several leading systems.
Copper-Based Catalytic Systems
Copper catalysts are workhorses in oxidative coupling due to their low cost, rich redox chemistry (Cu(I)/Cu(II)/Cu(III)), and high reactivity. They are typically paired with a terminal oxidant.
-
Mechanism: The reaction often proceeds through a single-electron transfer (SET) pathway. A plausible mechanism involves the copper catalyst coordinating with the aniline. Oxidation of the aniline generates a nitrogen-centered radical. Dimerization of this radical leads to a hydrazine, which can be further oxidized to the final azo compound.[2] The terminal oxidant serves to regenerate the active copper catalyst.
-
Common Oxidants:
-
Molecular Oxygen (Air): The greenest and most economical choice. Air can be bubbled through the reaction mixture, making it highly scalable.[3][5]
-
Diaziridinones: These are effective oxidants that allow the reaction to proceed under very mild conditions (e.g., room temperature).[2]
-
Peroxides (e.g., H₂O₂): Offer a clean oxidation profile, with water as the primary byproduct.[6]
-
-
Advantages: Low catalyst cost, broad substrate tolerance (handles both electron-rich and electron-poor anilines), and the ability to use air as the terminal oxidant.[3][7]
-
Disadvantages: Catalyst loading can sometimes be high, and reaction times can be long. Over-oxidation to byproducts like nitrobenzenes can occur if not properly controlled.[6]
Heterogeneous Manganese Oxide Catalysts
Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst recycling. Mixed-valence manganese oxides have emerged as robust and efficient catalysts for the aerobic oxidative coupling of anilines.
-
Mechanism: The reaction is believed to occur on the surface of the manganese oxide. Surface defect sites are crucial for activating molecular oxygen and facilitating a single-electron transfer (SET) from the aniline substrate to generate the key radical intermediate.[8]
-
Common Oxidants: Primarily molecular oxygen (air).
-
Advantages: The catalyst is easily recovered by simple filtration and can be reused multiple times without significant loss of activity.[7][8] It operates under relatively mild conditions with air as the oxidant.
-
Disadvantages: The synthesis of the catalyst with the desired morphology and activity can be complex. Reaction rates may be slower compared to homogeneous systems due to mass transfer limitations.
Metal-Free Oxidative Systems
For applications where metal contamination is a critical concern (e.g., final steps of an API synthesis), metal-free systems are highly attractive.
-
Mechanism: The mechanism is highly dependent on the oxidant. With sodium hypochlorite (bleach), the reaction likely proceeds through the formation of an N-chloroaniline intermediate, followed by nucleophilic attack by a second aniline molecule and subsequent elimination/oxidation.
-
Common Oxidants:
-
Sodium Hypochlorite (NaOCl / Bleach): An inexpensive, powerful, and readily available oxidant that can drive the reaction efficiently in an aqueous medium.[1]
-
Potassium Peroxomonosulfate (Oxone®): A versatile oxidant that can generate unstable nitroso intermediates in situ, which then couple with another aniline molecule.[9]
-
-
Advantages: Avoids metal contamination, uses inexpensive and common reagents, and can often be performed in environmentally benign solvents like water.[1]
-
Disadvantages: Stoichiometric amounts of oxidant are required, which can lead to waste generation. The high reactivity of these oxidants can sometimes result in lower selectivity and the formation of chlorinated byproducts.
Noble Metal Catalysts (Rhodium & Palladium)
While more expensive, rhodium and palladium catalysts offer unique reactivity, particularly for intramolecular reactions or when specific directing groups are present.
-
Mechanism: These reactions typically proceed via a C-H activation mechanism. For instance, a directing group on the aniline (like a nitroso group for Rh-catalysis) coordinates to the metal center, which then facilitates the activation of an ortho C-H bond.[10] This is followed by coupling with another reaction partner.
-
Common Oxidants: Often require stronger oxidants like silver salts (AgOAc, AgSbF₆) to regenerate the high-valent metal center.
-
Advantages: High selectivity for specific C-H functionalizations, enabling complex molecular architectures that are inaccessible with other methods.[10][11]
-
Disadvantages: High cost of the metal catalyst and the stoichiometric oxidant. The reaction conditions can be sensitive, and the scope may be limited by the requirement for a specific directing group.
Quantitative Performance Comparison
The following table summarizes the performance of the discussed systems for the oxidative coupling of anilines.
| Reagent/Catalytic System | Typical Oxidant | Temp. (°C) | Advantages | Disadvantages | Yield Range | Ref. |
| Copper (I/II) Salts | Air, O₂, Diaziridinone | 25 - 100 | Low cost, high functional group tolerance, scalable. | Can require long reaction times; risk of over-oxidation. | 70-98% | [2][7] |
| Manganese Oxide (OMS-2) | Air, O₂ | 80 - 120 | Heterogeneous, reusable catalyst, green oxidant. | Slower kinetics, catalyst preparation can be complex. | 62-99% | [8] |
| Sodium Hypochlorite (Bleach) | N/A (Reagent) | 25 | Metal-free, inexpensive, runs in water, fast. | Stoichiometric waste, potential for chlorination byproducts. | ~95% | [1] |
| Rhodium (III) Complexes | AgOAc, AgSbF₆ | 100 - 120 | High regioselectivity for ortho-functionalization. | High cost of catalyst and oxidant, requires directing group. | 60-83% | [10] |
Visualizing the Process
Generalized Catalytic Cycle for Aniline Coupling
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed aerobic oxidative coupling of anilines to form an azobenzene.
Caption: A simplified catalytic cycle for copper-catalyzed aerobic oxidative coupling of anilines.
Standard Experimental Workflow
This diagram outlines the typical laboratory procedure for performing an oxidative coupling reaction.
Caption: A typical workflow for synthesis, purification, and analysis of coupling products.
Experimental Protocol: Copper-Catalyzed Aerobic Homocoupling of 4-Bromoaniline
This protocol provides a representative example of a robust and scalable oxidative coupling reaction.
Objective: To synthesize 4,4'-dibromoazobenzene from 4-bromoaniline using a copper catalyst and air as the terminal oxidant.
Materials:
-
4-bromoaniline (Substrate)
-
Copper(I) Bromide (CuBr) (Catalyst)
-
Toluene (Solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle
-
Air pump or balloon filled with air
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromoaniline (1.72 g, 10.0 mmol) and Copper(I) Bromide (143 mg, 1.0 mmol, 10 mol%).
-
Causality: The catalyst is added at 10 mol% to ensure a reasonable reaction rate without excessive cost or difficult removal.
-
-
Solvent Addition: Add 40 mL of toluene to the flask. The solvent helps to dissolve the reactants and allows for effective heating and mixing.
-
Initiate Reaction: Place the flask in a heating mantle and fit it with a reflux condenser open to the atmosphere (or with an air line gently bubbling into the solution). Begin stirring and heat the mixture to 100 °C.
-
Causality: Heating provides the necessary activation energy for the reaction. The open condenser allows for continuous exposure to air, which is the stoichiometric oxidant.
-
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aniline spot and the appearance of a new, colored product spot indicates conversion. The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a small pad of celite to remove the insoluble copper catalyst.
-
Causality: Filtration is a simple and effective method to remove the heterogeneous components of the reaction mixture.
-
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL) to remove any remaining aniline, followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure 4,4'-dibromoazobenzene as a colored solid.
Conclusion and Future Outlook
The field of oxidative coupling continues to evolve, driven by the demand for more sustainable and efficient synthetic methods. While classic copper and manganese systems offer a robust and cost-effective platform for reactions like aniline coupling, the development of metal-free alternatives using benign oxidants like bleach points toward a greener future. For complex, late-stage functionalizations, the precision offered by noble metal catalysts remains invaluable.
Understanding the role of the substrate is as critical as understanding the reagent. A molecule like N-methyl-4-(morpholin-4-yl)aniline exemplifies the modern synthetic target: a multifunctional compound where each piece imparts a specific, desirable property. The challenge and opportunity for chemists lie in selecting from the diverse toolkit of oxidative coupling reagents to forge the bonds that build these molecules of the future.
References
-
Zhu, Y., & Shi, Y. (2013). Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. Organic Letters. [Link]
-
Pawar, S. D., et al. (2022). Synthesis of Azo Compounds via Cu Nanoparticles Catalyzed Oxidative Coupling of Anilines. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
de Souza, G. F. P., et al. A metal-catalyst-free oxidative coupling of anilines to aromatic azo compounds in water using bleach. prp-unicamp. [Link]
-
Kumar, A., et al. (2024). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers in Chemistry. [Link]
-
Wang, M., et al. (2016). Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts. Catalysis Science & Technology. [Link]
-
Li, Y., et al. (2020). Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols. Organic Letters. [Link]
-
Dutta, A., et al. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds. MDPI. [Link]
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Shukla, P., et al. (2023). Recent Advances in the Synthesis of Azo Compounds. Preprints.org. [Link]
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Beccalli, E. M., et al. (2011). Exploring the oxidative cyclization of substituted N-aryl enamines: Pd-catalyzed formation of indoles from anilines. Chemistry – A European Journal. [Link]
-
Beccalli, E. M., et al. (2011). Exploring the oxidative cyclization of substituted N-aryl enamines: Pd-catalyzed formation of indoles from anilines. Semantic Scholar. [Link]
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Li, Y., et al. (2020). Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols. Organic Letters. [Link]
-
Ghosh, S., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. [Link]
-
Wang, L., et al. (2021). Oxidative coupling of anilines. ResearchGate. [Link]
-
Cantillo, D., et al. (2023). In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ChemRxiv. [Link]
-
Kadirova, A. O., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]
Sources
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- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
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- 10. Frontiers | Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
